cis-ACCP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Cisplatin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of cisplatin, a cornerstone chemotherapeutic agent. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development, summarizing key molecular interactions, cellular pathways, and experimental methodologies crucial for understanding its cytotoxic effects.
Cellular Uptake and DNA Adduct Formation
Cisplatin's journey into the cell is a critical first step in its mechanism of action. While it can diffuse across the cell membrane to some extent, its uptake is significantly facilitated by transporters, most notably the copper transporter 1 (CTR1). Other transporters, such as organic cation transporters (OCTs), may also play a role. Once inside the cell, the low intracellular chloride concentration promotes the hydrolysis of cisplatin, transforming it into a reactive, positively charged species.
This aquated form of cisplatin readily reacts with nucleophilic sites on intracellular macromolecules, with nuclear DNA being its primary pharmacological target. The platinum atom of cisplatin preferentially forms covalent bonds with the N7 position of purine bases, primarily guanine and, to a lesser extent, adenine. This interaction leads to the formation of various DNA adducts, which are the primary lesions responsible for cisplatin's cytotoxicity.
The most common types of cisplatin-DNA adducts are:
-
1,2-intrastrand crosslinks: These account for the majority of adducts and are formed between adjacent purine bases on the same DNA strand. The most frequent is the GpG adduct, followed by the ApG adduct.
-
1,3-intrastrand crosslinks: These are formed between two purine bases separated by one nucleotide.
-
Interstrand crosslinks: These are less frequent but are particularly cytotoxic as they covalently link the two strands of the DNA double helix, posing a significant challenge to DNA repair machinery.
-
Monoadducts: These are initial adducts where cisplatin is bound to a single DNA base.
The formation of these adducts induces significant distortions in the DNA double helix, including bending and unwinding, which interfere with fundamental cellular processes such as DNA replication and transcription.
The DNA Damage Response and Cell Cycle Arrest
The cellular machinery recognizes cisplatin-DNA adducts as damage, triggering a complex signaling network known as the DNA Damage Response (DDR). The DDR aims to halt the cell cycle to allow time for DNA repair. Key proteins in the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and the tumor suppressor p53, are activated in response to cisplatin-induced DNA damage.
Activation of the DDR leads to the phosphorylation and activation of checkpoint kinases like Chk1 and Chk2. These kinases, in turn, target downstream effectors that mediate cell cycle arrest, typically at the G1/S and G2/M phases. This pause in the cell cycle is a critical decision point for the cell: either the damage is repaired, and the cell cycle resumes, or the damage is irreparable, leading to the initiation of programmed cell death (apoptosis).
Induction of Apoptosis: The Ultimate Cytotoxic Effect
If the DNA damage induced by cisplatin is too severe to be repaired, the cell commits to apoptosis. Cisplatin primarily activates the intrinsic (mitochondrial) pathway of apoptosis.
The key steps in cisplatin-induced apoptosis are:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, are activated. These proteins translocate to the mitochondria and induce the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and pro-caspase-9, forming a complex known as the apoptosome.
-
Caspase Activation Cascade: The formation of the apoptosome leads to the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is the primary executioner of apoptosis. It cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.
Data Presentation
The cytotoxic efficacy of cisplatin is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 of cisplatin can vary significantly depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Exposure Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Varies, reported between ~5-20 |
| HepG2 | Liver Cancer | 48 | Varies, reported between ~8-30 |
| HeLa | Cervical Cancer | 48 | Varies, reported between ~3-15 |
| A549 | Lung Cancer | 48 | Varies, reported between ~7-15 |
| SKOV-3 | Ovarian Cancer | 24 | Varies, reported between ~2-40 |
| A2780 | Ovarian Cancer | Not Specified | Varies |
| A2780DR (resistant) | Ovarian Cancer | Not Specified | Varies (higher than A2780) |
| ES-2 | Ovarian Cancer | Not Specified | Varies |
| HO8910 | Ovarian Cancer | Not Specified | Varies |
Note: IC50 values are highly dependent on experimental conditions and can show significant variability between studies.
Experimental Protocols
Western Blotting for Detection of Cleaved Caspase-3
This protocol is used to detect the activation of caspase-3, a key marker of apoptosis.
-
Cell Lysis:
-
Treat cells with cisplatin at the desired concentration and for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis.
-
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation:
-
Treat cells with cisplatin at the desired concentration and for the desired time.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is included to prevent staining of RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the DNA content.
-
A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). An increase in the percentage of cells in the G1 or G2/M phases indicates cell cycle arrest.
-
Mandatory Visualization
Caption: Overview of the mechanism of action of cisplatin.
Caption: The DNA Damage Response pathway activated by cisplatin.
Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by cisplatin.
cis-ACCP: A Selective Inhibitor of Matrix Metalloproteinase-2 for Antimetastatic Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
cis-4-aminocyclohexyl-N-((S)-2-(hydroxyamino)-2-oxo-1-(phenylmethyl)ethyl)propanamide, commonly known as cis-ACCP, is a novel, orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2). MMP-2 is a key enzyme implicated in the degradation of the extracellular matrix, a critical process in tumor invasion and metastasis. This technical guide provides a comprehensive overview of this compound, including its inhibitory selectivity, preclinical efficacy, and detailed experimental methodologies. The information presented is intended to support researchers, scientists, and drug development professionals in the evaluation and potential application of this compound as a therapeutic agent for the control of cancer metastasis.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among the MMP family, MMP-2 (also known as gelatinase A) is of particular interest in oncology as its overexpression is frequently associated with advanced tumor stage, increased invasion, and poor prognosis. MMP-2 facilitates cancer cell invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. Therefore, the development of selective MMP-2 inhibitors represents a promising strategy for antimetastatic therapy.
This compound is a carbamoylphosphonate-based MMP inhibitor that has demonstrated significant potential as a selective MMP-2 inhibitor. This document details the available quantitative data, experimental protocols, and relevant biological pathways associated with this compound.
Quantitative Data
The inhibitory activity and pharmacokinetic profile of this compound have been evaluated in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against MMPs
| Enzyme | IC50 (µM) |
| MMP-2 | 4 |
| MMP-9 | 20 |
Data sourced from commercially available information.[1][2]
Table 2: In Vivo Antimetastatic Efficacy of this compound in a Murine Model
| Administration Route | Dosage (mg/kg) | Dosing Regimen | Inhibition of Metastasis Formation |
| Intraperitoneal (i.p.) | 50 | Daily for two weeks | ~90% |
| Oral | 50 | Daily | Significant reduction |
| Intraperitoneal (i.p.) | 250 | Daily for two weeks | Dose-dependent |
| Intraperitoneal (i.p.) | 500 | Daily for two weeks | Dose-dependent (up to 85%) |
This compound was reported to be non-toxic at doses up to 500 mg/kg i.p. daily for two weeks.[1][3][4]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Elimination Half-life (t½) | ~19 minutes |
| Absorption Half-life (t½) | ~126 minutes |
| Oral Bioavailability | 0.3% |
| Distribution | Restricted to extracellular fluid |
| Excretion | 84% of intravenous dose excreted unchanged in urine |
These parameters suggest rapid elimination but sustained absorption, allowing for once-daily dosing.[1][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide detailed protocols for key experiments relevant to the evaluation of this compound.
MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a general method for determining the inhibitory activity of compounds against MMPs using a fluorogenic substrate.
Materials:
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Recombinant human MMP-2 and other MMPs
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Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
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Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35
-
This compound or other test compounds
-
96-well black microplate
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Fluorometric plate reader (Excitation: 328 nm, Emission: 393 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
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Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 25 µL of the recombinant MMP enzyme solution (pre-activated according to the manufacturer's instructions) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 25 µL of the fluorogenic MMP substrate solution to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Calculate the reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol outlines a common method to assess the effect of MMP inhibitors on the invasive potential of cancer cells using a Matrigel-coated Boyden chamber.
Materials:
-
Invasive cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Matrigel Basement Membrane Matrix
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes
-
24-well companion plates
-
This compound
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL).
-
Coat the top of the Boyden chamber inserts with 100 µL of the diluted Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelation.
-
Culture cancer cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of complete medium (containing FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or a fluorescent dye like Calcein AM).
-
Count the number of invaded cells in several microscopic fields for each insert or quantify the fluorescence using a plate reader.
-
Calculate the percentage of invasion relative to the vehicle control.
In Vivo Metastasis Model (Murine B16 Melanoma Model)
This protocol describes a spontaneous metastasis model in mice to evaluate the in vivo efficacy of antimetastatic agents.
Materials:
-
B16-F10 murine melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Cell culture medium and reagents
-
This compound formulation for oral or intraperitoneal administration
-
Surgical tools for tumor cell injection and tumor resection
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture B16-F10 melanoma cells and harvest a single-cell suspension in sterile PBS.
-
Inject 1 x 10⁵ B16-F10 cells subcutaneously into the flank of each C57BL/6 mouse.
-
Monitor the growth of the primary tumor using calipers.
-
Once the primary tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Begin daily administration of this compound or vehicle control via the desired route (oral gavage or intraperitoneal injection).
-
Continue treatment for a specified period (e.g., 14-21 days).
-
Optionally, the primary tumor can be surgically resected after a few days of treatment to focus on the development of metastases.
-
At the end of the study, euthanize the mice and carefully dissect the lungs and other organs.
-
Fix the lungs in Bouin's solution to facilitate the visualization of metastatic nodules.
-
Count the number of surface metastatic nodules on the lungs under a dissecting microscope.
-
Optionally, tissues can be processed for histological analysis to confirm the presence of micrometastases.
-
Compare the number of metastases between the treatment and control groups to determine the efficacy of this compound.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound requires knowledge of the signaling pathways in which its target, MMP-2, is involved. The following diagrams, generated using Graphviz, illustrate these relationships and a typical experimental workflow for evaluating an MMP inhibitor.
References
- 1. Carbamoylphosphonate matrix metalloproteinase inhibitors 6: cis-2-aminocyclohexylcarbamoylphosphonic acid, a novel orally active antimetastatic matrix metalloproteinase-2 selective inhibitor--synthesis and pharmacodynamic and pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cris.huji.ac.il [cris.huji.ac.il]
The Role of Acetyl-CoA Carboxylase Phosphorylation in Cisplatin's Impact on Cancer Metastasis: A Technical Overview
In the landscape of oncology, the term "cis-ACCP" does not correspond to a recognized molecular entity. However, a plausible interpretation of this query points to the interplay between the chemotherapeutic agent Cisplatin (whose active form is a cis-isomer) and the phosphorylation of Acetyl-CoA Carboxylase (ACC), a critical enzyme in cellular metabolism. This document explores the nuanced role of ACC phosphorylation in the context of cancer metastasis and its potential modulation by Cisplatin, synthesizing current research for an audience of researchers, scientists, and drug development professionals.
Metastasis, the dissemination of cancer cells from a primary tumor to distant sites, is the leading cause of cancer-related mortality. This complex process involves intricate signaling pathways and metabolic reprogramming that enable cancer cells to survive, migrate, and colonize new environments. A key player in this metabolic rewiring is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis. The activity of ACC is tightly regulated by its phosphorylation state.
Cisplatin, a cornerstone of chemotherapy for various solid tumors, exerts its anticancer effects primarily by inducing DNA damage. However, its influence extends to cellular signaling and metabolic pathways, including those that intersect with the metastatic cascade. The convergence of Cisplatin's effects and the metabolic node of ACC phosphorylation presents a compelling area of investigation for novel anti-metastatic strategies.
Acetyl-CoA Carboxylase (ACC) in Cancer Metastasis
ACC exists in two isoforms, ACC1 (ACACA) and ACC2 (ACACB). ACC1 is cytosolic and primarily involved in fatty acid synthesis, while ACC2 is located on the outer mitochondrial membrane and regulates fatty acid oxidation. In the context of cancer, the role of ACC is multifaceted and can be tumor-type specific.
Enhanced de novo fatty acid synthesis, driven by ACC1, provides lipids for membrane formation in rapidly proliferating cancer cells and generates signaling molecules. However, emerging evidence reveals a more complex role for ACC in metastasis. In breast cancer, for instance, the inhibition of ACC1 through phosphorylation has been shown to promote metastasis.[1][2] This seemingly counterintuitive effect is attributed to the resultant increase in cellular acetyl-CoA levels, which can lead to the acetylation of transcription factors like Smad2, thereby inducing an epithelial-mesenchymal transition (EMT), a crucial step in metastasis.[1][2]
Conversely, in other cancers like non-small-cell lung cancer, the inhibition of ACC has been shown to suppress tumor growth.[3][4] Downregulation of ACCA in lung fibroblasts has also been implicated in creating a pre-metastatic niche that facilitates breast cancer metastasis.
Cisplatin and its Intersection with ACC Signaling
Cisplatin treatment can induce significant metabolic stress in cancer cells. One of the key pathways activated by Cisplatin is the AMP-activated protein kinase (AMPK) pathway. AMPK, a central energy sensor, is activated in response to cellular stress and a high AMP/ATP ratio. Activated AMPK can then phosphorylate and inactivate ACC, thereby inhibiting fatty acid synthesis to conserve energy.
Studies have shown that Cisplatin can rapidly activate AMPK in cancer cells, leading to the phosphorylation of ACC at Serine 79.[5] This suggests a direct mechanistic link between Cisplatin treatment and the modulation of ACC activity.
The development of Cisplatin resistance is a major clinical challenge and is often associated with metabolic reprogramming. In Cisplatin-resistant bladder cancer cells, an increase in fatty acid synthesis and elevated levels of ACC have been observed.[6] This highlights the complex and context-dependent role of ACC in the response to Cisplatin therapy.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the role of ACC and the effects of its modulation in cancer.
Table 1: Impact of ACC Modulation on Metastasis-Related Processes
| Cancer Type | Experimental System | Modulation of ACC | Observed Effect on Metastasis/Invasion | Reference |
| Breast Cancer | Murine and human cells | ACC1 phosphorylation (inhibition) | Increased cell invasion and metastasis through elevated acetyl-CoA and Smad2 acetylation. | [1][2] |
| Breast Cancer | MMTV-PyVT mouse model | Knock-in of ACACA (ACC1) in lung fibroblasts | Prevented lung metastasis. | |
| Non-Small-Cell Lung Cancer | Xenograft and GEMM models | Pharmacological inhibition of ACC (ND-646) | Suppressed tumor growth. | [3][4] |
Table 2: Cisplatin's Effect on ACC and Related Signaling
| Cell Line | Cisplatin Treatment | Effect on AMPK/ACC | Downstream Consequence | Reference |
| AGS (Gastric Cancer) | 60 µM for 1-6 hours | Rapid activation of AMPK and phosphorylation of ACC at Ser79. | Part of the cellular stress response to Cisplatin. | [5] |
| T24R (Cisplatin-Resistant Bladder Cancer) | N/A (Resistant phenotype) | Elevated levels of ACC and increased fatty acid synthesis. | Contributes to the Cisplatin-resistant phenotype. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols cited in the literature.
Cell Migration and Invasion Assays
-
Principle: To assess the migratory and invasive potential of cancer cells in vitro.
-
Methodology:
-
Cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
After a defined incubation period, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and quantified by microscopy.
-
Western Blotting for Protein Phosphorylation
-
Principle: To detect and quantify the phosphorylation state of specific proteins like AMPK and ACC.
-
Methodology:
-
Cells are treated as required (e.g., with Cisplatin) and then lysed.
-
Protein concentrations in the lysates are determined (e.g., by BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK (Thr172), anti-phospho-ACC (Ser79)) and for the total protein.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software.
-
In Vivo Metastasis Models
-
Principle: To evaluate the effect of genetic or pharmacological interventions on metastasis in a living organism.
-
Methodology (Xenograft Model):
-
Cancer cells (e.g., breast cancer cells) are injected into the tail vein or mammary fat pad of immunocompromised mice.
-
The mice are treated with the experimental agent (e.g., a vehicle control or an ACC inhibitor).
-
After a predetermined period, the mice are euthanized, and metastatic lesions in target organs (e.g., lungs) are quantified by histological analysis or imaging (e.g., bioluminescence imaging if cells express luciferase).
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes are provided below using Graphviz (DOT language).
Caption: Cisplatin-induced activation of AMPK and subsequent phosphorylation of ACC.
Caption: Pro-metastatic signaling cascade initiated by ACC phosphorylation in breast cancer.
Caption: A generalized workflow for an in vivo metastasis experiment.
Conclusion and Future Directions
The relationship between Cisplatin, ACC phosphorylation, and cancer metastasis is intricate and highly context-dependent. While "this compound" is not a standard term, the underlying concept of Cisplatin influencing ACC activity is a valid and important area of cancer research. In some cancers, such as breast cancer, the inhibition of ACC via phosphorylation can paradoxically promote metastasis by altering the metabolic landscape and activating pro-metastatic signaling pathways. In contrast, in other malignancies, inhibiting ACC shows therapeutic promise.
The interaction with Cisplatin adds another layer of complexity. Cisplatin-induced AMPK activation and subsequent ACC phosphorylation could be a double-edged sword. It may contribute to the cytotoxic effects of the drug by inhibiting anabolic pathways, but it could also potentially prime certain cancer cells for metastasis. Furthermore, the upregulation of ACC in Cisplatin-resistant cells suggests that targeting ACC could be a strategy to overcome resistance.
Future research should focus on:
-
Elucidating the precise molecular mechanisms that determine whether ACC inhibition is pro- or anti-metastatic in different tumor types.
-
Investigating the long-term consequences of Cisplatin-induced metabolic reprogramming on metastatic potential.
-
Developing and testing combination therapies that target both the primary tumor with agents like Cisplatin and the metabolic vulnerabilities of metastatic cells, potentially through ACC modulation.
A deeper understanding of the interplay between conventional chemotherapy and cancer cell metabolism will be crucial for the development of more effective anti-metastatic therapies.
References
- 1. portal.fis.tum.de [portal.fis.tum.de]
- 2. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small-cell lung cancer in preclinical models [ecc.isc.ac]
- 5. researchgate.net [researchgate.net]
- 6. Glucose-derived acetate and ACSS2 as key players in cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-ACCP: A Potent Inhibitor of Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-ACCP, scientifically known as cis-2-Aminocyclohexylcarbamoylphosphonic acid, is a synthetic compound that has garnered significant interest in the scientific community for its potent and selective inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are key players in the degradation of the extracellular matrix, a process integral to both normal physiological functions and pathological conditions such as tumor invasion, metastasis, and chronic inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Chemical Structure and Identifiers
The precise chemical structure of this compound is crucial for understanding its biological activity and for the design of related compounds.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Full Chemical Name | cis-2-Aminocyclohexylcarbamoylphosphonic acid |
| Abbreviation | This compound |
| CAS Number | 777075-44-2 |
| Molecular Formula | C7H15N2O4P |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 222.18 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Biological Activity and Mechanism of Action
This compound is a reversible and competitive inhibitor of matrix metalloproteinases MMP-2 and MMP-9.[1] These enzymes, also known as gelatinase A and gelatinase B respectively, are zinc-dependent endopeptidases that play a critical role in the breakdown of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. The overexpression and unregulated activity of MMP-2 and MMP-9 are strongly associated with the progression of various cancers, facilitating tumor growth, invasion, and the formation of metastases.
The inhibitory activity of this compound against these key enzymes makes it a promising candidate for therapeutic intervention in oncology and other diseases characterized by excessive matrix degradation.
Table 3: Inhibitory Activity of this compound
| Target | IC50 |
| MMP-2 | 4 µM |
| MMP-9 | 20 µM |
Signaling Pathways
The activity of MMP-2 and MMP-9 is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic application of MMP inhibitors like this compound.
MMP-2 Signaling Pathway
The expression and activation of MMP-2 are controlled by a variety of signaling cascades, often initiated by growth factors and cytokines. Key pathways involved include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38. These pathways converge on transcription factors that regulate the expression of the MMP-2 gene.
Caption: Simplified MMP-2 signaling pathway and the point of intervention for this compound.
MMP-9 Signaling Pathway
Similar to MMP-2, the regulation of MMP-9 involves a network of signaling pathways activated by inflammatory cytokines, growth factors, and other stimuli. The nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways are particularly important in controlling MMP-9 gene expression.
References
Preclinical Profile of cis-Diamminedichloridoplatinum(II) (cis-ACCP) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for cis-diamminedichloridoplatinum(II), commonly known as cisplatin or cis-ACCP. The document summarizes key quantitative data from in vitro and in vivo studies, details common experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The following tables provide a structured summary of quantitative data from preclinical oncology studies of cisplatin, facilitating a comparative analysis of its activity across different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of Cisplatin (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, demonstrates the cytotoxic effects of cisplatin across a range of human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell seeding density and assay duration[1].
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 48 | 4.97 ± 0.32 | [2] |
| A2780S | Ovarian Cancer | Not Specified | 1.53 | [3] |
| A2780CP70 | Ovarian Cancer (Cisplatin-Resistant) | Not Specified | 10.39 | [3] |
| SCC25 | Oral Cancer | 24 | 57.94 | [4] |
| SCC25 | Oral Cancer | 48 | 32.93 | [4] |
| HeLa | Cervical Cancer | 48 | Varies widely | [1] |
| HepG2 | Liver Cancer | 48 / 72 | Varies widely | [1] |
| MCF-7 | Breast Cancer | 48 / 72 | Varies widely | [1] |
Table 2: In Vivo Efficacy of Cisplatin (Tumor Growth Inhibition)
The following table summarizes the in vivo anti-tumor efficacy of cisplatin in various xenograft models. Tumor growth inhibition is a key indicator of a compound's potential therapeutic effect.
| Cancer Type | Animal Model | Cisplatin Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| Oral Cancer | Murine Model | 5, 10, or 20 mg/kg (gavage) | Dose-dependent inhibition | [4] |
| Ovarian Cancer | Nude Mice | Not Specified | ~57% (vs. PBS) | [3] |
| Lung Carcinoma (KRAS wt) | Nude Mice | 5 mg/kg (IV), 3 times every 7 days | Significant reduction (T/C ratio of 36% at day 45) | [5] |
| Lung Carcinoma (KRAS G12C) | Nude Mice | 5 mg/kg (IV), 3 times every 7 days | Less effective (T/C of 66% at day 45) | [5] |
| Mammary Tumors | Animal Model | 5 mg/kg (bolus injection) | Investigated | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the preclinical evaluation of cisplatin.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Compound Addition: Add 10 µL of the MTT Reagent to each well.
-
Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of Detergent Reagent to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
In Vivo Xenograft Mouse Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer compounds.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., A549, NIH:OVAR-3, ME-180) in appropriate media.
-
Animal Model: Use female SCID mice aged 6–8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of 2-6 million cancer cells in approximately 100 µL of culture solution into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~200 mm³).
-
Treatment Administration: Administer cisplatin (e.g., 2.0-7.5 mg/kg) via intraperitoneal or intravenous injection according to the desired dosing schedule (e.g., every other day for a specified number of treatments).
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or if other humane endpoints are met, and collect tumors for further analysis.
Signaling Pathways and Experimental Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the preclinical study of cisplatin.
Cisplatin Cellular Uptake and DNA Damage Pathway
This diagram illustrates the primary mechanism of cisplatin's action, from cellular entry to the induction of DNA damage.
Cisplatin-Induced Apoptosis Signaling Pathway
This diagram outlines the signaling cascade initiated by cisplatin-induced DNA damage, leading to programmed cell death (apoptosis).
Experimental Workflow for Assessing Cisplatin Resistance
This diagram illustrates a typical experimental workflow to investigate mechanisms of cisplatin resistance in cancer cells.
References
- 1. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. scientificarchives.com [scientificarchives.com]
Unraveling the Pharmacodynamics of cis-ACCP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of cis-1-Aminocyclopentane-1,3-dicarboxylic acid (cis-ACPD), a conformationally restricted analog of glutamate. The user's query for "cis-ACCP" has been interpreted as a likely reference to cis-ACPD, a compound extensively studied for its interactions with excitatory amino acid receptors. This document provides a comprehensive overview of its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Pharmacodynamic Profile
Cis-ACPD exhibits a dual agonist activity, primarily targeting two distinct classes of glutamate receptors:
-
N-methyl-D-aspartate (NMDA) Receptors: Cis-ACPD acts as a potent agonist at the NMDA receptor, an ionotropic glutamate receptor.[1][2]
-
Group II Metabotropic Glutamate Receptors (mGluRs): It also serves as a selective agonist for group II mGluRs (mGluR2 and mGluR3), which are G-protein coupled receptors.
This dual activity makes cis-ACPD a valuable research tool for dissecting the physiological and pathological roles of these receptor systems.
Quantitative Pharmacological Data
The following table summarizes the in vitro potency and affinity of cis-ACPD at its primary targets. These values have been compiled from various studies to provide a comparative overview.
| Receptor Target | Parameter | Value (µM) | Species | Assay Type |
| NMDA Receptor | IC50 | 3.3 | Rat | Radioligand Binding ([³H]CGS-19755 displacement) |
| mGluR2 | EC50 | 13 | - | Phosphoinositide Hydrolysis |
| mGluR4 | EC50 | 50 | - | Phosphoinositide Hydrolysis |
| mGluR1 | EC50 | >300 | - | Phosphoinositide Hydrolysis |
| mGluR5 | EC50 | >300 | - | Phosphoinositide Hydrolysis |
Note: IC50 (half-maximal inhibitory concentration) in this context reflects the concentration of cis-ACPD required to displace 50% of the radioligand from the NMDA receptor. EC50 (half-maximal effective concentration) represents the concentration of cis-ACPD that elicits 50% of the maximal response in a functional assay.
Signaling Pathways
Cis-ACPD initiates distinct downstream signaling cascades through its interaction with NMDA receptors and group II mGluRs.
NMDA Receptor Signaling
Activation of NMDA receptors by cis-ACPD leads to the opening of the ion channel, resulting in an influx of Ca²⁺ into the neuron.[3] This increase in intracellular calcium triggers a cascade of downstream signaling events.
NMDA Receptor Signaling Pathway
Group II mGluR Signaling
As a group II mGluR agonist, cis-ACPD activates Gαi/o-coupled proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.
Group II mGluR Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacodynamics of cis-ACPD are provided below.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of cis-ACPD for the NMDA receptor using [³H]CGS-19755 as the radioligand.
Radioligand Binding Assay Workflow
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[³H]CGS-19755 (specific activity ~50-80 Ci/mmol)
-
cis-ACPD
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer, centrifuges, filtration manifold, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled NMDA antagonist (for non-specific binding).
-
50 µL of varying concentrations of cis-ACPD.
-
50 µL of [³H]CGS-19755 (final concentration ~1-5 nM).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cis-ACPD concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Phosphoinositide Hydrolysis Assay for mGluR Activity
This protocol outlines a method to measure the functional activity of cis-ACPD at group II mGluRs by quantifying the accumulation of inositol phosphates.
Materials:
-
Primary neuronal cultures or cell lines expressing the target mGluR.
-
[³H]myo-inositol
-
Krebs-Ringer buffer (supplemented with glucose and CaCl₂)
-
LiCl
-
cis-ACPD
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail
Procedure:
-
Cell Labeling:
-
Plate cells and allow them to adhere.
-
Incubate the cells with medium containing [³H]myo-inositol (0.5-1 µCi/mL) for 24-48 hours to label the membrane phosphoinositides.
-
-
Assay:
-
Wash the labeled cells with Krebs-Ringer buffer.
-
Pre-incubate the cells with Krebs-Ringer buffer containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with varying concentrations of cis-ACPD for 45-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 20 minutes.
-
Neutralize the extracts with KOH.
-
Centrifuge to pellet the precipitate.
-
-
Separation and Quantification:
-
Apply the supernatant to Dowex AG1-X8 columns.
-
Wash the columns with water to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the cis-ACPD concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
This technical guide provides a foundational understanding of the pharmacodynamics of cis-ACPD. The detailed protocols and pathway diagrams serve as a resource for researchers designing and interpreting experiments with this compound. Further investigation into the in vivo effects and therapeutic potential of cis-ACPD is an active area of research.
References
- 1. NMDA receptor C-terminal signaling in development, plasticity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro MMP-2 Inhibition Assay Using cis-ACCP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[1][2] Under physiological conditions, MMP-2 is involved in tissue remodeling, wound healing, and angiogenesis.[2] However, its dysregulation is implicated in various pathologies, including tumor invasion, metastasis, and cardiovascular diseases.[2][3] The activity of MMP-2 is tightly regulated, and its activation from the pro-enzyme (pro-MMP-2) form is a critical control point.[3] Given its role in disease progression, MMP-2 has emerged as a significant therapeutic target for the development of novel inhibitors.
This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) against human MMP-2. This compound is a known selective inhibitor of MMP-2. The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-2, resulting in a quantifiable increase in fluorescence. This method is suitable for screening potential MMP-2 inhibitors and characterizing their potency.
Principle of the Assay
The MMP-2 inhibition assay is based on the principle of fluorescence resonance energy transfer (FRET). A quenched fluorogenic peptide substrate, which contains a sequence specifically recognized and cleaved by MMP-2, is used.[4] In its intact state, the fluorescence of a donor fluorophore on the peptide is quenched by a nearby acceptor moiety.[5] Upon enzymatic cleavage by active MMP-2, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[5] The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal. The inhibitory effect can be quantified by measuring the fluorescence at different inhibitor concentrations.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human Pro-MMP-2 | Sigma-Aldrich | M9070 or equivalent |
| This compound | MedChemExpress | HY-101435 or equivalent |
| Fluorogenic MMP-2 Substrate | AnaSpec, Inc. | AS-60560 or equivalent |
| p-Aminophenylmercuric Acetate (APMA) | Sigma-Aldrich | A9563 or equivalent |
| NNGH (Control Inhibitor) | Abcam | ab142189 or equivalent |
| Tris-HCl | Sigma-Aldrich | T5941 or equivalent |
| CaCl₂ | Sigma-Aldrich | C1016 or equivalent |
| ZnSO₄ | Sigma-Aldrich | Z0251 or equivalent |
| Brij-35 | Sigma-Aldrich | B4184 or equivalent |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 or equivalent |
| 96-well black, flat-bottom microplate | Corning | 3603 or equivalent |
| Deionized Water | --- | --- |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (50 mM Tris, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5)
-
Dissolve the appropriate amounts of Tris-HCl, CaCl₂, and ZnSO₄ in deionized water.
-
Add Brij-35 to a final concentration of 0.01% (w/v).
-
Adjust the pH to 7.5 with 1 M HCl.
-
Filter sterilize the buffer and store at 4°C.
b. Pro-MMP-2 Activation
-
Reconstitute lyophilized pro-MMP-2 in Assay Buffer to a stock concentration of 100 µg/mL.
-
Prepare a 10 mM stock solution of p-aminophenylmercuric acetate (APMA) in DMSO.
-
To activate pro-MMP-2, dilute the APMA stock solution into the pro-MMP-2 solution to a final APMA concentration of 1 mM.
-
Incubate the mixture for 1 hour at 37°C to allow for the conversion of pro-MMP-2 to its active form.
-
After activation, dilute the active MMP-2 enzyme to the desired working concentration with Assay Buffer.
c. Fluorogenic MMP-2 Substrate
-
Dissolve the fluorogenic MMP-2 substrate in DMSO to create a 1 mM stock solution.
-
Protect the stock solution from light and store it at -20°C.
-
On the day of the experiment, dilute the stock solution to a working concentration of 10 µM in Assay Buffer.
d. This compound and Control Inhibitor Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the control inhibitor, NNGH, in DMSO.
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells remains below 1% to avoid solvent effects.
MMP-2 Inhibition Assay Protocol
-
Plate Setup: Add the following reagents to the wells of a 96-well black microplate in the order specified:
-
Blank (Substrate only): 50 µL of Assay Buffer.
-
Control (Enzyme activity): 25 µL of Assay Buffer and 25 µL of diluted active MMP-2.
-
Inhibitor Wells: 25 µL of the diluted this compound solutions and 25 µL of diluted active MMP-2.
-
Positive Control Inhibitor: 25 µL of diluted NNGH and 25 µL of diluted active MMP-2.
-
-
Pre-incubation: Gently tap the plate to mix the contents and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the 10 µM MMP-2 substrate working solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm (these wavelengths may vary depending on the specific fluorogenic substrate used).
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of increase in fluorescence over time (RFU/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of Inhibitor Well - Rate of Blank Well) / (Rate of Control Well - Rate of Blank Well)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of MMP-2 activity.
Data Presentation
Table 1: Kinetic Parameters for MMP-2 Inhibition
| Inhibitor | IC₅₀ (µM) | Inhibition Type | Effect on Vmax | Effect on Km |
| This compound | ~4.0[6] | Non-competitive (Hypothesized) | Decrease | No change |
| NNGH (Control) | Variable | Competitive | No change | Increase |
Note: The inhibition type for this compound is hypothesized based on common mechanisms for similar inhibitors. Experimental determination of the inhibition type would require further kinetic studies.
Table 2: Representative Data for this compound Inhibition of MMP-2
| This compound (µM) | Log [this compound] | Average Rate (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 0.1 | -1.0 | 480 | 4 |
| 0.5 | -0.3 | 425 | 15 |
| 1.0 | 0.0 | 375 | 25 |
| 5.0 | 0.7 | 240 | 52 |
| 10.0 | 1.0 | 150 | 70 |
| 50.0 | 1.7 | 55 | 89 |
| 100.0 | 2.0 | 25 | 95 |
Visualizations
MMP-2 Activation and Inhibition Pathway
Caption: Workflow of pro-MMP-2 activation, substrate cleavage, and inhibition by this compound.
Experimental Workflow for MMP-2 Inhibition Assay
Caption: Step-by-step experimental workflow for the in vitro MMP-2 inhibition assay.
Conclusion
This application note provides a comprehensive and detailed protocol for assessing the inhibitory potential of this compound against MMP-2. The described fluorometric assay is a robust and sensitive method suitable for high-throughput screening and detailed kinetic analysis of MMP-2 inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data, contributing to the discovery and development of novel therapeutics targeting MMP-2 for the treatment of various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 3. MMP2 matrix metallopeptidase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for cis-ACCP in a Mouse Model of Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary challenge in cancer therapy, driving the majority of cancer-related mortalities. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of research. cis-ACCP is an investigational platinum-based compound designed to exert potent anti-tumor and anti-metastatic effects. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a preclinical mouse model of breast cancer metastasis.
This compound is hypothesized to function through a dual mechanism of action: inducing DNA damage in cancer cells, similar to cisplatin, and inhibiting key processes in the metastatic cascade, such as cell migration and invasion. This document will guide researchers through the experimental workflow, from establishing a metastatic mouse model to evaluating the efficacy of this compound.
Preclinical Evaluation of this compound in a Murine Metastasis Model
This section outlines the essential steps for assessing the anti-metastatic potential of this compound in a well-established preclinical model.
Experimental Workflow
The overall experimental design involves the generation of primary tumors that spontaneously metastasize, followed by treatment with this compound and subsequent evaluation of metastatic burden.
Application Notes and Protocols for Preparing Cisplatin Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The term "cis-ACCP" is not standard in publicly available scientific literature. This document assumes the user is referring to cis-diamminedichloroplatinum(II), commonly known as Cisplatin , a widely used platinum-based chemotherapeutic agent in cancer research.
Application Notes
Introduction to Cisplatin
Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, employed in the treatment of numerous solid tumors including ovarian, testicular, bladder, lung, and head and neck cancers.[1] Its efficacy lies in its ability to induce cytotoxicity in rapidly dividing cancer cells. In the laboratory setting, Cisplatin serves as a reference compound for assessing the efficacy of new anti-cancer drug candidates and for studying mechanisms of drug resistance.
Mechanism of Action
Cisplatin exerts its cytotoxic effects primarily by damaging DNA.[1] After entering the cell, the chloride ligands of Cisplatin are slowly displaced by water molecules in the low-chloride intracellular environment, creating a highly reactive, positively charged platinum complex. This aquated species readily binds to DNA, forming various adducts. The most significant of these are 1,2-intrastrand cross-links between adjacent purine bases, primarily guanine residues.[1][2]
These DNA adducts distort the double helix structure, which interferes with critical cellular processes like DNA replication and transcription.[2][3] The resulting DNA damage triggers cellular repair mechanisms. If the damage is too extensive to be repaired, the cell cycle is arrested, and the cell is directed towards programmed cell death, or apoptosis.[3] Cisplatin-induced apoptosis can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, which are the executioners of cell death.[1][4]
References
Application Notes & Protocols for Testing the Efficacy of cis-ACCP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of cis-ACCP, a potential novel platinum-based anti-cancer compound. The protocols outlined below are established methods for assessing the cytotoxic and mechanistic effects of anti-cancer agents.
Introduction to this compound Efficacy Testing
This compound is a novel compound with a potential anti-neoplastic activity. As a presumed platinum-based agent, its mechanism of action is hypothesized to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. These protocols are designed to rigorously test this hypothesis and quantify the efficacy of this compound in vitro.
The following sections detail the experimental workflows and specific protocols for assessing cell viability, induction of apoptosis, and effects on the cell cycle. Data should be meticulously recorded and analyzed to determine the therapeutic potential of this compound.
Experimental Workflow
The overall workflow for testing the efficacy of this compound is a multi-step process, beginning with broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Caption: Workflow for this compound efficacy testing.
Data Presentation
Quantitative data from each experiment should be summarized in the following tables for clear comparison and analysis.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hrs) | IC50 of this compound (µM) | IC50 of Control Drug (e.g., Cisplatin) (µM) |
| 24 | |||
| 48 | |||
| 72 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control (Vehicle) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| Control Drug (IC50) |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| Control Drug (IC50) |
Table 4: Western Blot Analysis (Relative Protein Expression)
| Target Protein | Treatment (Concentration, Time) | Fold Change vs. Control (Normalized to Loading Control) |
| γ-H2AX | This compound (IC50) | |
| Cleaved Caspase-3 | This compound (IC50) | |
| Cleaved PARP | This compound (IC50) | |
| p53 | This compound (IC50) | |
| p21 | This compound (IC50) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat cells with serial dilutions of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[3]
-
Analyze the cells by flow cytometry within 1 hour.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Western Blot Analysis
This protocol detects changes in the expression of key proteins involved in DNA damage and apoptosis signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-γ-H2AX, anti-cleaved caspase-3, anti-cleaved PARP, anti-p53, anti-p21, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathway Visualization
The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of platinum-based drugs like cisplatin.[7]
Caption: Proposed this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Measurement of cis-Amino-Cyclic Carboxylic Acid Analogs in Biological Samples
Introduction
The precise measurement of cyclic amino acid analogs in biological matrices is critical for understanding their pharmacokinetic profiles, target engagement, and overall therapeutic efficacy. This document provides detailed methodologies for the quantification of a representative cis-configured cyclic amino acid analog, cis-(±)-1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), a well-characterized agonist of metabotropic glutamate receptors. The principles and protocols described herein can be adapted for the analysis of other similar cyclic amino acid derivatives.
The following sections detail protocols for sample preparation from various biological matrices, quantification using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and confirmatory analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
Quantitative data from analytical methods are crucial for assessing the performance and suitability of an assay. The following table summarizes typical performance characteristics for the HPLC-based quantification of cis-ACPD in a biological matrix like plasma.
| Parameter | Value | Unit | Notes |
| Linearity Range | 0.1 - 50 | µg/mL | |
| Limit of Detection (LOD) | 0.03 | µg/mL | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | 0.1 | µg/mL | Signal-to-Noise Ratio > 10 |
| Intra-day Precision (%RSD) | < 5 | % | n=6 at three concentrations |
| Inter-day Precision (%RSD) | < 8 | % | n=6 over three days |
| Recovery | 92 - 105 | % | |
| Stability (Freeze-Thaw) | > 90 | % | After 3 cycles |
| Stability (Short-term) | > 95 | % | 24 hours at room temperature |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (Plasma, Urine, Cerebrospinal Fluid)
This protocol describes the extraction of cyclic amino acid analogs from biological fluids prior to analysis. Protein precipitation is a common and effective method for removing interfering macromolecules.
Materials:
-
Biological fluid sample (e.g., plasma, urine, CSF)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structurally similar, non-endogenous cyclic amino acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube for derivatization or direct injection if using LC-MS.
Protocol 2: Quantification by HPLC with Fluorescence Detection
This protocol details the derivatization and chromatographic separation of the analyte for quantification. Pre-column derivatization with a fluorogenic reagent is necessary for sensitive detection of amino acids.
Materials:
-
Sample extract from Protocol 1
-
Derivatizing agent (e.g., o-phthalaldehyde (OPA) with 2-mercaptoethanol, or 9-fluorenylmethyl chloroformate (FMOC))
-
Borate buffer (pH 9.5)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
To 50 µL of the sample extract, add 150 µL of borate buffer (pH 9.5).
-
Add 50 µL of the OPA/2-mercaptoethanol reagent.
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the HPLC system.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 6.8) with 5% Tetrahydrofuran.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-50% B (linear gradient)
-
20-25 min: 50% B
-
25-26 min: 50-10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 340 nm, Emission at 450 nm.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and normalize to the internal standard.
Visualizations
Signaling Pathway of a Metabotropic Glutamate Receptor Agonist
The following diagram illustrates the canonical signaling pathway activated by an agonist like cis-ACPD at a group I metabotropic glutamate receptor (mGluR).
Application Notes and Protocols for Platinum-Based Compounds in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of platinum-based compounds, with a primary focus on cisplatin, in three-dimensional (3D) tumor spheroid models. The protocols and data presented herein are curated to facilitate the assessment of anti-cancer efficacy and the elucidation of underlying mechanisms of action in a physiologically relevant in vitro setting.
Introduction to Platinum-Based Compounds and 3D Tumor Spheroids
Cisplatin (cis-diamminedichloroplatinum(II)) and its analogues, such as carboplatin (cis-diammine-1,1-cyclobutanedicarboxylatoplatinum(II)), are potent chemotherapeutic agents widely used in the treatment of various solid tumors.[1] Their primary mechanism of action involves binding to nuclear DNA, which leads to the formation of DNA adducts. This damage obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2]
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[2][3] These models exhibit gradients of oxygen, nutrients, and drug penetration, as well as complex cell-cell and cell-matrix interactions, which are crucial for evaluating the efficacy of anti-cancer drugs.[2][3]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of cisplatin on various 3D tumor spheroid models. This data is essential for comparative analysis and for guiding experimental design.
Table 1: Effect of Cisplatin on Spheroid Diameter
| Cell Line | Cisplatin Concentration (µM) | Observation Period (hours) | Change in Spheroid Diameter (µm) | Reference |
| HeLa | 50 | 0-12 (shrinkage), then slow growth to 24 | +9 | [2] |
| HeLa | 100 | 0-12 (shrinkage), then constant | +16 | [2] |
| A549 | 50 | 40 | -173 | [2] |
| A549 | 100 | 40 | -198 | [2] |
| 293T | 50 | 96 | -56 | [2] |
| 293T | 100 | 96 | -23 | [2] |
Table 2: General Cytotoxicity Observations
| Cell Line | Cisplatin Concentration (µM) | Key Observations | Reference |
| HeLa, A549, SH-SY5Y, U-2OS | 50 | ATP generation blocked after 24 hours; visible cytotoxicity after 4 days. Cells die from the periphery towards the core. | [2][3] |
| 293T | 50 | Partial blockage of ATP generation after 24 hours; incomplete cell death, suggesting potential resistance. | [2][3] |
Signaling Pathways in 3D Spheroid Models
Cisplatin induces apoptosis through a complex network of signaling pathways. Understanding these pathways is critical for identifying potential resistance mechanisms and for developing combination therapies. The primary pathways activated by cisplatin-induced DNA damage are the intrinsic and extrinsic apoptotic pathways.
Apoptotic Signaling Pathway Induced by Cisplatin
The diagram below illustrates the key signaling events initiated by cisplatin in cancer cells.
Experimental Protocols
The following protocols provide a framework for studying the effects of platinum-based compounds on 3D tumor spheroids.
Protocol for 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes a common method for generating uniform spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count to determine cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator. Spheroids will typically form within 24-72 hours.
Protocol for Cytotoxicity Assay in 3D Spheroids
This protocol details how to assess the effect of a compound on spheroid viability.
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
Cisplatin or other platinum-based compounds
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the platinum compound in complete medium at 2X the final desired concentrations.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the 2X compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the application of a test compound in 3D tumor spheroid models.
Conclusion
The use of 3D tumor spheroid models provides a more predictive and clinically relevant platform for the evaluation of platinum-based anti-cancer drugs like cisplatin. The protocols and data presented in these application notes offer a foundational guide for researchers to design and execute robust experiments, ultimately contributing to a deeper understanding of drug efficacy and the development of more effective cancer therapies.
References
Application Notes and Protocols: Cisplatin-Based Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of cisplatin in combination with other chemotherapeutic agents. The protocols outlined below are intended for research purposes to evaluate the efficacy and mechanisms of cisplatin-based combination therapies in preclinical models.
Introduction
Cisplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for a variety of solid tumors, including ovarian, testicular, bladder, and lung cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] To enhance its therapeutic efficacy and overcome mechanisms of resistance, cisplatin is frequently administered in combination with other cytotoxic drugs.[3] This document details common cisplatin combination regimens, summarizes relevant clinical and preclinical data, and provides protocols for key experimental assays.
Common Cisplatin Combination Regimens
Cisplatin is often combined with taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin/Adriamycin), and alkylating agents (e.g., cyclophosphamide). The choice of combination therapy depends on the cancer type and treatment setting.
Data Presentation: Efficacy of Cisplatin Combination Therapies
The following tables summarize quantitative data from clinical trials evaluating cisplatin-based combination therapies in different cancer types.
Table 1: Paclitaxel and Cisplatin (PC) Combination Therapy
| Cancer Type | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Overall Survival (OS) | Citation |
| Advanced Gastric Cancer | Paclitaxel 175 mg/m² + Cisplatin 70 mg/m² every 3 weeks | 37 | 26.5% | 8.9 months | [3] |
| Advanced NSCLC | Paclitaxel 175 mg/m² + Cisplatin 80 mg/m² every 3 weeks | 414 | 26% | 8.1 months | [4] |
| Advanced NSCLC | Weekly Paclitaxel (starting at 40 mg/m²) + Cisplatin 80 mg/m² every 4 weeks | 38 | 62.1% | 13.7 months | [2] |
| Recurrent/Advanced Cervical Cancer | Paclitaxel + Cisplatin | 47 | 46% (12% CR, 34% PR) | 10 months | [5] |
NSCLC: Non-Small Cell Lung Cancer; CR: Complete Response; PR: Partial Response
Table 2: Cyclophosphamide, Adriamycin (Doxorubicin), and Cisplatin (CAP) Combination Therapy
| Cancer Type | Treatment Regimen | Comparison Regimen | Number of Patients | Median Progression-Free Interval | Median Survival | Citation |
| Advanced Ovarian Cancer | Cyclophosphamide, Adriamycin, Cisplatin (CAP) | Cyclophosphamide, Adriamycin, Vincristine (CAV) | 83 (41 in CAP arm) | 14 months (CAP) vs. 10 months (CAV) | 24 months (CAP) vs. 15 months (CAV) | [6] |
Signaling Pathways in Cisplatin Combination Therapy
Cisplatin-induced DNA damage triggers a complex network of signaling pathways that determine the cell's fate. The two primary pathways leading to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Combination therapies can modulate these pathways to enhance cancer cell killing.
DNA Damage Response (DDR) and Apoptosis Induction
Cisplatin forms adducts with DNA, leading to the activation of the DNA Damage Response (DDR) pathway.[7][8] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate a cascade of downstream proteins, including p53.[9] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[7] The JNK/c-Jun pathway can also be activated by cisplatin-induced DNA damage, leading to the expression of pro-apoptotic genes.
References
- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing cis-ACCP Bioavailability in Rodents
Introduction
The assessment of oral bioavailability is a critical step in the preclinical development of new chemical entities. Bioavailability, defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key pharmacokinetic parameter that influences dosing regimens and therapeutic efficacy. This document provides detailed application notes and protocols for conducting bioavailability studies of a novel compound, referred to herein as cis-ACCP, in rodent models such as rats and mice. These guidelines are intended for researchers, scientists, and drug development professionals.
Application Notes
Principle of Bioavailability Assessment
Absolute oral bioavailability (F%) is determined by comparing the plasma concentration-time profile of this compound following oral (PO) administration with the profile following intravenous (IV) administration. The IV dose is considered 100% bioavailable as it directly enters the systemic circulation. The comparison is made by calculating the area under the plasma concentration-time curve (AUC) for both routes of administration.
The formula for calculating absolute bioavailability is:
F (%) = (AUCPO* / AUCIV) × (DoseIV / Dose*PO) × 100
Where:
-
AUCPO is the area under the curve for oral administration.
-
AUCIV is the area under the curve for intravenous administration.
-
DosePO is the administered oral dose.
-
DoseIV is the administered intravenous dose.
Selection of Rodent Model
Both rats and mice are commonly used for pharmacokinetic studies.[1] The choice of species can depend on factors such as the amount of compound available, the required blood sample volumes, and established disease models. Sprague-Dawley or Wistar rats are frequently used, as are C57BL/6 or BALB/c mice.[1][2] It's important to note that pharmacokinetic parameters can differ between species.[3]
Study Design for a Typical Pharmacokinetic Study
A standard pharmacokinetic study to determine the bioavailability of this compound involves two administration routes: oral (PO) and intravenous (IV).[1]
-
Animal Groups: Animals are divided into two main groups, one for each route of administration. Typically, 3-5 animals are used per time point if composite sampling is performed, or fewer if serial sampling is possible (e.g., in rats with cannulation).[1]
-
Dosing: The IV dose is administered as a bolus or short infusion. The PO dose is typically administered via oral gavage. The formulation of the compound is critical and should be optimized to ensure solubility and stability.
-
Sample Collection: Blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. For IV administration, typical time points might be 5, 15, 30, 60, 120, and 240 minutes. For PO administration, time points could include 15, 30, 60, 120, 240, and 360 minutes.[1][2]
-
Bioanalysis: The concentration of this compound in plasma (or whole blood) is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][5]
Experimental Protocols
Protocol 1: In-Life Phase - Dosing and Blood Sample Collection (Rat Model)
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Dosing vehicle (e.g., saline, PEG400/water)
-
IV administration supplies (syringes, needles, catheters if applicable)
-
Oral gavage needles
-
Blood collection tubes (e.g., K2-EDTA tubes)
-
Anesthesia (if required for sampling)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals to the facility for at least 3-5 days before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the dosing formulations for both IV and PO routes at the required concentrations.
-
Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes) from the tail vein or a cannulated vessel.
-
Place blood into K2-EDTA tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Harvest the supernatant (plasma) and transfer to clean, labeled tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
Protocol 2: Bioanalytical Method - Plasma Sample Analysis by LC-MS/MS
Materials:
-
Stored plasma samples
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound
-
Acetonitrile (ACN) or other protein precipitation solvent
-
Formic acid
-
HPLC-grade water and methanol
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[6]
Procedure:
-
Standard Curve and Quality Control (QC) Preparation:
-
Prepare a stock solution of this compound and the Internal Standard (IS) in a suitable solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by spiking blank rodent plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the IS.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte from matrix components using a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).[5]
-
Mass Spectrometry: Detect and quantify this compound and the IS using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both this compound and the IS.[5]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.).
-
Data Presentation
Quantitative data from the pharmacokinetic study should be summarized in a clear and concise table.
Table 1: Summary of Pharmacokinetic Parameters for this compound in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Tmax (h) | N/A | 0.5 ± 0.2 |
| Cmax (ng/mL) | 1500 ± 210 | 850 ± 150 |
| AUC0-t (ng·h/mL) | 2200 ± 300 | 4400 ± 550 |
| AUC0-inf (ng·h/mL) | 2250 ± 310 | 4600 ± 580 |
| t1/2 (h) | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Absolute Bioavailability (F%) | N/A | 81.8% |
Data are presented as mean ± standard deviation (n=4). Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC0-t: Area under the curve from time 0 to the last measurable time point; AUC0-inf: Area under the curve extrapolated to infinity; t1/2: Half-life.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a rodent bioavailability study.
Factors Affecting Oral Bioavailability
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 4. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (cis-ACCP) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (cis-ACCP), a conformationally restricted analog of glutamate. This compound is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), making it a valuable research tool for investigating the physiological and pathological roles of these receptors in the central nervous system. This protocol outlines a multi-step synthesis starting from commercially available 3-oxocyclobutanecarboxylic acid, involving stereoselective reduction, introduction of the amino group, phosphorylation, and subsequent deprotection. All quantitative data is summarized in tables, and the experimental workflow and relevant signaling pathway are illustrated with diagrams.
Introduction
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are predominantly presynaptic and their activation typically leads to the inhibition of neurotransmitter release. Selective agonists for these receptors are crucial for elucidating their functions and for the development of novel therapeutics for neurological and psychiatric disorders. This compound is a key research compound that exhibits high selectivity for group III mGluRs. Its rigid cyclobutane core provides conformational constraint, which is essential for its receptor selectivity. This application note describes a comprehensive protocol for the synthesis of this compound for research purposes.
Synthesis Overview
The synthesis of this compound is a multi-step process that begins with the esterification of 3-oxocyclobutanecarboxylic acid, followed by a stereoselective reduction to establish the cis stereochemistry of the hydroxyl group. An amino group is then introduced at the 1-position. Subsequent protection of the amino and carboxyl functionalities allows for the selective phosphorylation of the hydroxyl group. The final step involves the deprotection of the protecting groups to yield the target compound, this compound.
Experimental Workflow
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra should be obtained using electrospray ionization (ESI).
Step 1: Synthesis of Methyl 3-oxocyclobutanecarboxylate
-
Procedure: To a solution of 3-oxocyclobutanecarboxylic acid (10.0 g, 87.6 mmol) in methanol (200 mL) is added concentrated sulfuric acid (2.5 mL) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 3-oxocyclobutanecarboxylate as a colorless oil.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| Methyl 3-oxocyclobutanecarboxylate | 128.13 | 95 | Colorless oil |
Step 2: Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate
-
Procedure: To a solution of methyl 3-oxocyclobutanecarboxylate (10.0 g, 78.0 mmol) in methanol (150 mL) at 0 °C is added sodium borohydride (1.47 g, 39.0 mmol) portionwise.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of acetone (10 mL).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography (ethyl acetate/hexane, 1:1) to afford cis-methyl 3-hydroxycyclobutanecarboxylate as a colorless oil.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| cis-Methyl 3-hydroxycyclobutanecarboxylate | 130.14 | 85 | Colorless oil |
Step 3: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
-
Procedure (Strecker Synthesis): a. cis-Methyl 3-hydroxycyclobutanecarboxylate (5.0 g, 38.4 mmol) is dissolved in a mixture of aqueous ammonia (28%, 50 mL) and ammonium chloride (4.1 g, 76.8 mmol). b. Sodium cyanide (2.8 g, 57.6 mmol) is added, and the mixture is stirred at 50 °C for 24 hours in a sealed vessel. c. The reaction mixture is cooled to room temperature and acidified to pH 1 with concentrated HCl. d. The mixture is then refluxed for 6 hours. e. After cooling, the solution is neutralized with a strong base resin. f. The resin is filtered off, and the filtrate is concentrated under reduced pressure. g. The crude amino acid is purified by ion-exchange chromatography.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid | 131.13 | 60 | White solid |
Step 4: Protection of the Amino and Carboxyl Groups
-
Procedure: a. To a solution of cis-1-amino-3-hydroxycyclobutane-1-carboxylic acid (2.0 g, 15.2 mmol) in a 1:1 mixture of dioxane and water (40 mL) is added sodium carbonate (1.78 g, 16.8 mmol). b. Di-tert-butyl dicarbonate (Boc)2O (3.65 g, 16.7 mmol) is added, and the mixture is stirred at room temperature for 12 hours. c. The reaction mixture is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL). d. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. e. The resulting carboxylic acid is dissolved in a 9:1 mixture of diethyl ether and methanol (50 mL) and treated with a solution of diazomethane in diethyl ether at 0 °C until a yellow color persists. f. The excess diazomethane is quenched with a few drops of acetic acid. g. The solvent is evaporated to give the protected intermediate.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| Methyl cis-1-(tert-butoxycarbonylamino)-3-hydroxycyclobutane-1-carboxylate | 259.30 | 80 | White solid |
Step 5: Phosphorylation of the Hydroxyl Group
-
Procedure: a. To a solution of the protected intermediate (1.0 g, 3.86 mmol) and diisopropylethylamine (DIPEA) (1.0 mL, 5.79 mmol) in anhydrous carbon tetrachloride (20 mL) at 0 °C is added dibenzyl phosphite (1.22 g, 4.63 mmol) dropwise. b. The reaction mixture is stirred at room temperature for 4 hours. c. The solvent is removed under reduced pressure. d. The residue is purified by column chromatography (ethyl acetate/hexane, 1:2) to give the phosphorylated intermediate.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| Methyl cis-1-(tert-butoxycarbonylamino)-3-(dibenzyloxyphosphoryloxy)cyclobutane-1-carboxylate | 519.53 | 75 | Colorless oil |
Step 6: Deprotection to Yield this compound
-
Procedure: a. The phosphorylated intermediate (0.5 g, 0.96 mmol) is dissolved in methanol (20 mL), and 10% Palladium on carbon (50 mg) is added. b. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. c. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. d. The residue is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (10 mL) and stirred at room temperature for 2 hours. e. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford this compound as a white solid.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (this compound) | 211.11 | 90 | White solid |
Characterization Data
| Compound | ¹H NMR (D₂O) δ (ppm) | ³¹P NMR (D₂O) δ (ppm) | ESI-MS (m/z) |
| cis-1-amino-3-(phosphonooxy)cyclobutane-1-carboxylic acid (this compound) | 4.65 (m, 1H), 2.80-2.95 (m, 2H), 2.50-2.65 (m, 2H) | 2.5 | 212.0 [M+H]⁺, 210.0 [M-H]⁻ |
Mechanism of Action: Group III mGluR Signaling Pathway
This compound acts as a selective agonist at group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist like this compound, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels. The net effect is a reduction in neurotransmitter release from the presynaptic terminal.
Caption: Group III mGluR signaling pathway activated by this compound.
Conclusion
This application note provides a detailed and comprehensive protocol for the synthesis of this compound, a valuable pharmacological tool for the study of group III metabotropic glutamate receptors. The described synthetic route is robust and provides the target compound in good overall yield. The provided characterization data and the diagram of the signaling pathway will aid researchers in the application of this compound for their specific research needs in the fields of neuroscience and drug discovery.
Troubleshooting & Optimization
improving the solubility of cis-ACCP for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the matrix metalloproteinase-2 (MMP-2) and MMP-9 inhibitor, cis-ACCP, focusing on improving its solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and, to a lesser extent, MMP-9.[1] MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM).[2] By inhibiting MMP-2 and MMP-9, this compound can interfere with processes such as tumor cell invasion, metastasis, and angiogenesis, which are critical for cancer progression.[3][4][5]
Q2: I am having trouble dissolving this compound for my animal studies. Is this a known issue?
A2: Yes, many small molecule inhibitors, including potentially this compound, can exhibit poor aqueous solubility. This is a common challenge in preclinical drug development.[6] The safety data sheet for this compound indicates that water solubility data is not available, which often suggests potential solubility challenges.[7]
Q3: What are the general strategies to improve the solubility of a compound like this compound for in vivo use?
A3: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds for in vivo administration. These can be broadly categorized as:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can increase its solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]
-
Surfactants: These agents can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous solutions.
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.
-
Lipid-based formulations: For highly lipophilic compounds, formulating the drug in oils or other lipids can improve oral absorption.[8]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.
Q4: Are there any specific solvents that are recommended for platinum-based compounds or MMP inhibitors?
A4: While this compound is not a traditional platinum-based chemotherapeutic, some platinum compounds have shown solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). However, the use of DMSO in biological studies is often discouraged due to its potential to interfere with the experiment and cause local irritation. For some MMP inhibitors, DMSO has been used to prepare concentrated stock solutions, which are then further diluted in aqueous vehicles for administration.[9] It is crucial to ensure the final concentration of DMSO is low (typically <1%) in the administered dose to minimize toxicity.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a stepwise approach to developing a suitable formulation for this compound for your in vivo experiments.
Step 1: Preliminary Solubility Assessment
Before preparing a formulation for animal dosing, it is essential to perform a preliminary assessment of this compound's solubility in various vehicles. This will save time and resources.
Experimental Protocol: Small-Scale Solubility Testing
-
Prepare a panel of potential vehicles. A suggested starting panel is provided in the table below.
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into separate, small glass vials.
-
Add a small, measured volume of each vehicle (e.g., 100 µL) to the respective vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves completely, you can try to dissolve a larger amount to determine the approximate saturation solubility.
-
If the compound does not dissolve, gentle heating (to 37-40°C) or sonication can be attempted. Be cautious with heating, as it may degrade the compound.
-
Observe the solutions for any precipitation after letting them stand at room temperature for a few hours and overnight at 4°C.
Table 1: Suggested Vehicles for Preliminary Solubility Screening
| Vehicle Category | Specific Examples | Observations/Notes |
| Aqueous | Sterile Water for Injection, 0.9% Saline, Phosphate Buffered Saline (PBS) | Establishes baseline aqueous solubility. |
| Aqueous with pH adjustment | PBS adjusted to pH 6.0, 7.4, and 8.0 | Useful if this compound has ionizable functional groups. |
| Co-solvents | 10% DMSO in Saline, 10% Ethanol in Saline, 20% Polyethylene Glycol 400 (PEG400) in Saline | Common choices for increasing solubility of hydrophobic compounds. |
| Surfactants | 1% Tween® 80 in Saline, 1% Cremophor® EL in Saline | Can improve solubility and stability of suspensions. |
| Complexation Agents | 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Forms inclusion complexes to enhance solubility. |
Step 2: Formulation Development for In Vivo Dosing
Based on the results from the preliminary solubility assessment, you can select the most promising vehicle system for your in vivo study.
Considerations for Vehicle Selection:
-
Route of Administration: The choice of vehicle is highly dependent on whether the administration will be oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.). For i.v. administration, the formulation must be a clear, sterile solution, whereas for p.o. or i.p. routes, a fine, homogenous suspension may be acceptable if a solution cannot be achieved.
-
Toxicity and Tolerance: The selected excipients must be well-tolerated by the animal species at the intended dose and volume. Always consult animal care and use guidelines for recommended vehicle limitations.
-
Stability: The final formulation should be stable for the duration of the experiment. It is advisable to prepare fresh formulations daily unless stability has been formally assessed.
Experimental Protocol: Preparation of a Co-solvent Formulation (Example)
This protocol is an example for preparing a 1 mg/mL solution of this compound in a vehicle containing 10% DMSO and 90% saline.
-
Weigh the required amount of this compound. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of this compound.
-
Dissolve the this compound in the co-solvent. Add 1 mL of DMSO to the this compound and vortex until it is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Add the aqueous component. Slowly add 9 mL of sterile 0.9% saline to the DMSO solution while vortexing.
-
Inspect the final formulation. The final solution should be clear and free of any precipitate.
-
Sterile filter the solution. If for i.v. administration, filter the final solution through a 0.22 µm sterile filter.
Table 2: Troubleshooting Common Formulation Issues
| Issue | Potential Cause | Suggested Solution |
| Compound precipitates out of solution after adding the aqueous component. | The compound is not sufficiently soluble in the final vehicle composition. | Increase the proportion of the co-solvent (e.g., from 10% to 20% DMSO), add a surfactant (e.g., 1-2% Tween® 80), or try a different co-solvent (e.g., PEG400). |
| The formulation is cloudy or a suspension is formed. | Incomplete dissolution or low solubility. | If a suspension is acceptable for your route of administration (p.o. or i.p.), ensure it is fine and homogenous by sonication or homogenization. If a solution is required, a different vehicle system should be explored. |
| The animal shows signs of distress or irritation at the injection site. | The vehicle may be causing local toxicity. | Reduce the concentration of the organic co-solvent or surfactant. Consult with your institution's veterinarians and animal care committee. |
Signaling Pathway and Experimental Workflows
MMP-2 and MMP-9 Inhibition by this compound
This compound's primary mechanism of action is the inhibition of MMP-2 and MMP-9. These enzymes play a crucial role in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. The diagram below illustrates the downstream consequences of this inhibition.
Caption: Inhibition of MMP-2/9 by this compound blocks ECM degradation, reducing tumor invasion and metastasis.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study with this compound once a suitable formulation has been developed.
Caption: Workflow for in vivo studies: formulation, animal model selection, dosing, monitoring, and analysis.
References
- 1. This compound|CAS 777075-44-2|DC Chemicals [dcchemicals.com]
- 2. Stromal matrix metalloproteinase 2 regulates collagen expression and promotes the outgrowth of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. This compound|777075-44-2|MSDS [dcchemicals.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MMP-2/MMP-9 Inhibitor I | MMP | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting cis-ACCP Instability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability with cis-ACCP in solution. The following sections offer insights into potential causes of degradation and provide actionable protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is losing biological activity over a short period. What are the common causes?
Loss of activity is often a direct result of chemical instability. The primary factors that can lead to the degradation or isomerization of this compound in solution include improper pH, exposure to high temperatures, light exposure, and the presence of strong acids, alkalis, or oxidizing agents.[1][2][3] Isomerization from the active cis-conformation to the less active or inactive trans-conformation can also occur.[4][5][6]
Q2: What are the recommended storage conditions for this compound stock solutions?
For maximum stability, this compound stock solutions should be stored at -80°C.[1] The compound in its powdered form should be kept at -20°C in a tightly sealed container, away from direct sunlight.[1] When preparing solutions, it is crucial to use appropriate solvents and buffer systems that maintain an optimal pH.
Q3: How does pH affect the stability of this compound in my aqueous buffer?
The pH of a solution is a critical factor in maintaining the stability of many pharmaceutical compounds.[3][7] Extreme pH levels (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[7] Most drug compounds find stability in a pH range of 4-8.[3] It is recommended to perform a pH stability study to determine the optimal pH for your specific experimental conditions.
Q4: Could my compound be isomerizing from the cis to the trans form? How can I check for this?
Yes, cis-trans isomerization is a common cause of instability for compounds with restricted bond rotation, such as those containing double bonds or ring structures.[6][8] This process can be influenced by heat, light, or catalytic impurities. To verify isomerization, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9] A stable cis-isomer will show a single, sharp peak on an HPLC chromatogram, whereas an isomerizing solution will show a second peak corresponding to the trans-isomer that grows over time.
Q5: I suspect degradation. What are the likely degradation pathways?
Common degradation pathways for complex organic molecules include hydrolysis (cleavage of bonds by water), oxidation (reaction with oxygen), and photodegradation (breakdown caused by light).[2][10] For example, ester or amide bonds are susceptible to hydrolysis, especially at non-optimal pH.[7] The specific degradation products will depend on the exact structure of this compound. Identifying these products often requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
General Stability Data Overview
The stability of a research compound like this compound is highly dependent on its storage and handling conditions. The following table summarizes general stability expectations under various conditions based on established principles of chemical stability.
| Condition | Parameter | Expected Stability Outcome for this compound | Recommendation |
| Temperature | -80°C (Solvent) | High Stability | Recommended for long-term storage of stock solutions.[1] |
| -20°C (Powder) | High Stability | Recommended for long-term storage of solid compound.[1] | |
| 4°C (Aqueous Buffer) | Limited Stability (Days) | Suitable for short-term storage only. Monitor for precipitation.[12] | |
| 25°C (Room Temp) | Low Stability (Hours) | Avoid prolonged exposure. Prepare fresh solutions for experiments.[2][3] | |
| 40°C (Accelerated) | Very Low Stability | Used in formal stability studies to predict shelf-life.[13][14] | |
| pH (Aqueous) | pH < 4 | Potential Degradation | Acid-catalyzed hydrolysis may occur.[3] |
| pH 4 - 7 | Optimal Stability Range (Predicted) | Buffer solutions in this range are recommended.[3][7] | |
| pH > 8 | Potential Degradation | Base-catalyzed hydrolysis or oxidation may occur.[3] | |
| Light | Exposed to UV/Fluorescent | Potential Degradation | Photodegradation can occur.[2][15] |
| Protected from Light | Enhanced Stability | Use amber vials or cover containers with foil.[15] | |
| Atmosphere | Ambient Air (Oxygen) | Potential Oxidation | Susceptible functional groups may oxidize.[2] |
| Inert Gas (N₂ or Ar) | Enhanced Stability | Purge solutions with inert gas to prevent oxidation. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific buffer solution over time by monitoring for degradation and isomerization.
1. Objective: To quantify the percentage of intact this compound and detect the formation of its trans-isomer or other degradation products under specific storage conditions (e.g., temperature, pH).
2. Materials:
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This compound powder
-
HPLC-grade solvent for stock solution (e.g., DMSO, Ethanol)
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Experimental buffer (e.g., PBS, pH 7.4)
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HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., Acetonitrile/Water gradient, to be optimized)
-
Amber vials and clear vials
3. Method:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate organic solvent. Store this at -80°C.
-
Working Solution Preparation: Dilute the stock solution into your experimental buffer to the final working concentration (e.g., 100 µM).
-
Timepoint Zero (T=0): Immediately after preparing the working solution, inject a sample onto the HPLC system. Record the chromatogram. The major peak corresponds to the intact this compound at T=0. Calculate the peak area.
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Incubation: Aliquot the working solution into multiple vials. Store them under the desired test condition (e.g., 25°C, protected from light).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial and inject a sample onto the HPLC.
-
Data Analysis:
-
For each chromatogram, identify the peak for this compound. A decrease in its area over time indicates degradation.
-
Look for the appearance of new peaks. A peak with a similar UV spectrum but a different retention time may represent the trans-isomer or a degradation product.
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Calculate the percentage of remaining this compound at each timepoint relative to T=0: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Degradation & Isomerization Pathway
Caption: Potential pathways of this compound degradation.
Cis-Trans Isomerism Concept
Caption: General representation of cis-trans isomerism.
References
- 1. This compound|777075-44-2|MSDS [dcchemicals.com]
- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. The mechanism of cis-trans isomerization of prolyl peptides by cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Cisplatin Dosage to Minimize Toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Cisplatin (cis-diamminedichloroplatinum(II), CDDP) to minimize its associated toxicities. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities associated with Cisplatin?
A1: The most significant dose-limiting toxicities of Cisplatin are nephrotoxicity (kidney damage) and ototoxicity (hearing loss).[1][2] The severity of these toxicities is generally dependent on both the dose administered and the duration of treatment.[1] Other reported toxicities include neurotoxicity and myelosuppression.
Q2: How does the dosing regimen affect Cisplatin-induced toxicity?
A2: The dosing regimen plays a crucial role in the toxicity profile of Cisplatin. Studies in animal models have shown that administering a single high dose (bolus) can lead to higher mortality and more significant weight loss compared to a cumulative dose given in divided injections, even when the total cumulative dose is the same.[1] For instance, a study in rats demonstrated that a single 14 mg/kg intraperitoneal injection resulted in 25% mortality, whereas three daily injections of 4.6 mg/kg did not result in any deaths, despite causing similar levels of oto- and nephrotoxicity.[1]
Q3: What cellular mechanisms are responsible for Cisplatin's therapeutic and toxic effects?
A3: Cisplatin exerts its anticancer effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[3] The signaling pathways involved in Cisplatin-induced apoptosis are complex and include the activation of the JNK/c-Jun/AP-1 pathway and the intrinsic (mitochondrial) pathway of apoptosis.[4] These pathways lead to the activation of caspases, which are the executioners of apoptosis.[4][5]
Troubleshooting Guide
Problem: High incidence of nephrotoxicity in our animal model.
Solution:
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Hydration and Diuresis: Ensure adequate hydration of the animals before, during, and after Cisplatin administration. The use of diuretics like mannitol and furosemide can also help to mitigate renal toxicity.[2]
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Fractionated Dosing: Consider splitting the total dose into smaller, more frequent administrations instead of a single large bolus.[1] This approach has been shown to reduce overall toxicity while maintaining therapeutic efficacy.
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Monitoring Renal Function: Regularly monitor serum creatinine and blood urea nitrogen (BUN) levels to assess kidney function throughout the experiment.
Problem: Significant ototoxicity observed, even at lower doses.
Solution:
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Auditory Function Testing: Implement baseline and follow-up auditory function tests, such as Auditory Brainstem Response (ABR), to quantify the extent of hearing loss.
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Dose-Response Assessment: Conduct a thorough dose-response study to identify the threshold dose for ototoxicity in your specific model.[1] Damage to outer hair cells in the cochlea is a key indicator of ototoxicity and is dose-dependent.[1]
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Otoprotective Agents: Explore the co-administration of otoprotective agents. While not a primary focus of this guide, the literature contains numerous examples of compounds investigated for their ability to mitigate Cisplatin-induced hearing loss.
Quantitative Data Summary
Table 1: Effect of Cisplatin Dosing Regimen on Toxicity in Rats [1]
| Dosing Regimen | Total Cumulative Dose | Mortality Rate | Significant Weight Loss | Outer Hair Cell (OHC) Loss |
| Single Bolus (1-IP) | 14 mg/kg | 25% | Yes | 68.32% |
| Divided Dose (3-IP) | 13.8 mg/kg (3 x 4.6 mg/kg/day) | 0% | No | 25.65% |
| Control (Untreated) | 0 mg/kg | 0% | No | Not significant |
Table 2: Incidence of Nephrotoxicity with Prolonged Cisplatin Administration in Humans [2]
| Cumulative Dose Range | Single Dose Range | Incidence of Serum Creatinine > 1.5 mg/dl (per patient) | Incidence of Serum Creatinine > 1.5 mg/dl (per dose) |
| 300-826 mg/m² | 50-75 mg/m² | 4.2% | 0.75% |
Experimental Protocols
Protocol 1: Assessment of Cisplatin-Induced Ototoxicity in a Rat Model [1]
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Animal Model: Sprague-Dawley rats.
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Dosing:
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Group 1 (Single Bolus): Single intraperitoneal (IP) injection of Cisplatin (14 mg/kg).
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Group 2 (Divided Dose): Three daily IP injections of Cisplatin (4.6 mg/kg/day).
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Group 3 (Control): Untreated.
-
-
Auditory Brainstem Response (ABR) Measurement:
-
Perform ABR testing at baseline and at a predetermined time point post-treatment to assess hearing thresholds at various frequencies.
-
-
Histological Analysis:
-
At the end of the study, perfuse the animals and collect the cochleae.
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Perform immunohistochemical analysis for markers of oxidative stress (e.g., nitrotyrosine, SOD1) and assess outer hair cell loss.
-
-
Renal Function Analysis:
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Collect blood samples to measure serum creatinine and BUN levels.
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Collect kidney tissue for histological examination of glomerular atrophy and proximal tubule necrosis.
-
Visualizations
Caption: Signaling pathway of Cisplatin-induced apoptosis.
Caption: Workflow for assessing Cisplatin toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Is there cumulative or delayed toxicity from cis-platinum? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cisplatin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to cisplatin treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cisplatin resistance?
A1: Cisplatin resistance is a multifaceted issue involving numerous cellular changes. The primary mechanisms can be categorized as follows:
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Pre-target resistance: This involves preventing cisplatin from reaching its target (DNA). Key mechanisms include reduced drug uptake due to decreased expression of transporters like copper transporter 1 (CTR1) and increased drug efflux through transporters such as ATP7A and ATP7B.[1][2]
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On-target resistance: This relates to the cellular response to cisplatin-induced DNA damage. Enhanced DNA repair mechanisms, particularly the nucleotide excision repair (NER) pathway, can remove cisplatin-DNA adducts, thus mitigating the drug's cytotoxic effects.[3][4]
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Post-target resistance: This involves alterations in cellular signaling pathways that allow cancer cells to evade apoptosis (programmed cell death) even when DNA damage has occurred.[5] This can be due to the upregulation of anti-apoptotic proteins or the downregulation of pro-apoptotic proteins.
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Off-target resistance: This encompasses other cellular changes not directly related to the cisplatin-DNA interaction, such as increased detoxification of the drug by molecules like glutathione and metallothioneins, and alterations in signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt and ERK pathways.[1][6]
Q2: How can I determine if my cell line has developed resistance to cisplatin?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of cisplatin in your cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[7][8] Other methods to confirm resistance include:
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Clonogenic survival assays: To assess the long-term proliferative capacity of cells after cisplatin treatment.
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Apoptosis assays: (e.g., Annexin V/PI staining) to measure the extent of programmed cell death induced by cisplatin.
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Western blotting or qPCR: To measure the expression levels of known resistance-associated proteins and genes (e.g., CTR1, ATP7A/B, ERCC1).
Q3: What are some common combination therapy strategies to overcome cisplatin resistance?
A3: Combining cisplatin with other therapeutic agents is a promising strategy to overcome resistance. Some approaches include:
-
Targeting DNA repair pathways: Combining cisplatin with PARP inhibitors can be effective in tumors with deficiencies in DNA repair, such as those with BRCA mutations.
-
Inhibiting survival signaling pathways: Using inhibitors of pathways like PI3K/Akt or EGFR can re-sensitize resistant cells to cisplatin.[9]
-
Modulating drug accumulation: Agents that can increase the intracellular concentration of cisplatin, for instance by inhibiting efflux pumps, are being explored.
-
Using epigenetic modifiers: Drugs like histone deacetylase (HDAC) inhibitors can alter the chromatin structure and gene expression, potentially reversing the resistant phenotype. For example, the HDAC inhibitor panobinostat has been shown to resensitize ACTL6A-overexpressing cells to cisplatin.[4]
Q4: My cisplatin solution appears to have lost efficacy. What could be the issue?
A4: Cisplatin solutions can be unstable and should be prepared fresh for each experiment.[10] Cisplatin is insoluble in water and ethanol but can be dissolved in dimethylformamide (DMF).[10] It is important to avoid using dimethyl sulfoxide (DMSO) as a solvent, as it can inactivate cisplatin.[10] For optimal stability, store the powdered form in the dark at room temperature.[10]
Troubleshooting Guides
Problem 1: High variability in IC50 values for cisplatin.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the apparent IC50 value.[8] |
| Instability of cisplatin solution | Prepare fresh cisplatin solutions for each experiment. Avoid repeated freeze-thaw cycles.[10] |
| Metabolic activity of cells | When using metabolic assays like MTT, be aware that the assay measures metabolic activity, not directly cell death. Consider using a direct cell counting method or a cytotoxicity assay that measures membrane integrity. |
| Different passage numbers of cells | Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic changes. |
Problem 2: Cisplatin-resistant cell line shows reversion to sensitivity.
| Possible Cause | Troubleshooting Step |
| Absence of selective pressure | Culture the resistant cell line in the continuous presence of a low, non-lethal concentration of cisplatin to maintain the resistant phenotype. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can affect cellular responses to drugs. |
| Genetic drift | Go back to an earlier, frozen stock of the resistant cell line. |
Data Presentation
Table 1: IC50 Values of Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Exposure Time (hours) |
| A2780s | Ovarian | 10.6 | 48 |
| SK-OV-3/DDP | Ovarian (Resistant) | 14.26 | 48 |
| T24 | Bladder | 1.0 (approx.) | Not Specified |
| T24R1 | Bladder (Resistant) | 12.8 (approx.) | Not Specified |
| T24R2 | Bladder (Resistant) | 18.0 (approx.) | Not Specified |
| A549 | Lung | 7.49 ± 0.16 | 48 |
| MCF-7 | Breast | Varies significantly | 48 |
| MDA-MB-231 | Breast | 6.58 | 48 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[8]
Table 2: Effect of Combination Therapy on Cisplatin IC50 in Breast Cancer Cell Lines (48h treatment)
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 | Cisplatin alone | 18.51 |
| Cisplatin + 1 µM RL-1 | 15.39 | |
| Cisplatin + 1 µM RL-2 | 12.43 | |
| MDA-MB-231 | Cisplatin alone | 6.58 |
| Cisplatin + 1 µM RL-1 | 7.70 | |
| Cisplatin + 1 µM RL-2 | 4.22 |
RL-1 and RL-2 are rhamnolipid biosurfactants.[11]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the cisplatin-containing medium to each well. Include a vehicle control (medium without cisplatin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each cisplatin concentration relative to the vehicle control. Plot the percentage of viability against the log of the cisplatin concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Resistance-Associated Proteins
-
Protein Extraction: Treat sensitive and resistant cells with or without cisplatin for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., CTR1, ATP7A, ERCC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways involved in cisplatin resistance.
Caption: Experimental workflow for developing a cisplatin-resistant cell line.
Caption: Logical relationships of cisplatin resistance mechanisms.
References
- 1. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Resistance: Genetic and Epigenetic Factors Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Key Players of Cisplatin Resistance: Towards a Systems Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression [mdpi.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. carmofur.com [carmofur.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up cis-ACCP Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of cis-ACCP production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is an orally active and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It also shows inhibitory activity against MMP-9, though at higher concentrations.[1] Its selectivity is a key feature, as a lack of specificity has been a significant hurdle in the clinical development of other MMP inhibitors, leading to off-target effects.[2][3][4][5][6]
| Property | Value | Reference |
| Molecular Formula | C7H15N2O4P | [1] |
| Primary Target | MMP-2 | [1] |
| Secondary Target | MMP-9 | [1] |
| Activity | Orally active, antimetastatic | [1] |
Q2: What are the primary challenges when scaling up the production of a phosphonamidate peptide like this compound?
A2: Scaling up the synthesis of phosphonamidate peptides presents several challenges. These include ensuring complete and efficient coupling reactions, preventing side reactions, and managing the use and removal of protecting groups.[7][8] Issues such as product aggregation due to hydrophobicity and the formation of secondary structures can also complicate the synthesis and purification processes.[9]
Q3: How can I monitor the quality and purity of this compound during and after production?
A3: A robust analytical quality control strategy is essential.[10][11] High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity and quantifying the final product. Mass Spectrometry (MS) can confirm the molecular weight and identify impurities.[12] For biological activity, a key quality attribute, an MMP-2 inhibition assay, such as gelatin zymography, should be employed to determine the potency of the synthesized this compound.[13][14]
Troubleshooting Guides
Synthesis
Problem: Low yield of crude this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete coupling reaction. | 1. Increase the equivalents of the coupling reagent. 2. Extend the reaction time. 3. Consider using a more potent coupling agent suitable for phosphonamidate bond formation.[7] 4. Ensure all reagents are anhydrous, as moisture can quench the reaction. |
| Steric hindrance at the reaction site. | 1. Optimize the reaction temperature to increase molecular motion. 2. If applicable, consider a different strategic point for coupling the phosphonate group. |
| Degradation of starting materials or product. | 1. Verify the purity and stability of all starting materials. 2. Analyze the reaction mixture at intermediate time points to check for product degradation. |
Problem: Presence of significant impurities in the crude product.
| Possible Cause | Troubleshooting Step |
| Side reactions due to reactive functional groups. | 1. Ensure that all necessary protecting groups are stable throughout the synthesis and are effectively removed in the final step. 2. Optimize the deprotection conditions to minimize side reactions. |
| Epimerization at chiral centers. | 1. Use non-racemizing coupling conditions. 2. Analyze the stereochemical purity of the final product using a suitable chiral chromatography method. |
| Incomplete removal of protecting groups. | 1. Extend the deprotection time or increase the concentration of the deprotection reagent. 2. Use a scavenger during deprotection to trap reactive species that could cause side reactions. |
Purification
Problem: Difficulty in purifying this compound by chromatography.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the crude product. | 1. Experiment with different solvent systems for dissolution before loading onto the chromatography column. 2. Consider using a small amount of a co-solvent to improve solubility. |
| Co-elution of impurities with the product. | 1. Optimize the chromatography gradient to improve the separation of the product from closely eluting impurities. 2. Try a different stationary phase (e.g., a different C18 column or an alternative chemistry). |
| Product aggregation. | 1. Add chaotropic agents or organic modifiers to the mobile phase to disrupt aggregates. 2. Perform purification at a different pH to alter the charge state and potentially reduce aggregation. |
Problem: this compound fails to precipitate or crystallize effectively.
| Possible Cause | Troubleshooting Step |
| The compound is highly soluble in the chosen solvent/antisolvent system. | 1. Experiment with different anti-solvents. 2. Reduce the temperature of the solution to decrease solubility. 3. Concentrate the solution to induce precipitation.[15] |
| Presence of impurities inhibiting crystallization. | 1. Subject the material to an additional purification step before attempting precipitation/crystallization. |
Stability and Handling
Problem: Degradation of purified this compound during storage.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the phosphonamidate bond. | 1. Store the compound under anhydrous conditions. 2. Buffer the storage solution to a pH that minimizes hydrolysis (requires a stability study to determine the optimal pH). |
| Oxidation of sensitive functional groups. | 1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Add an antioxidant to the storage solution if compatible with the intended use. |
| Temperature instability. | 1. Conduct a formal stability study to determine the optimal storage temperature.[16][17][18][19] This involves storing aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, and room temperature) and testing for purity and activity at set time points. |
Experimental Protocols
MMP-2 Inhibition Assay (Gelatin Zymography)
-
Sample Preparation: Prepare various concentrations of this compound to be tested.
-
Electrophoresis: Mix the this compound solutions with a source of active MMP-2 and run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature.
-
Incubation: Incubate the gel in a buffer that supports MMP activity (e.g., Tris-HCl with CaCl2) at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Clear bands will appear where MMP-2 has digested the gelatin. The presence of this compound will reduce or prevent this digestion, and the degree of inhibition can be quantified by densitometry.
Visualizations
Caption: MMP-2 activation and inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]
- 3. Challenges with matrix metalloproteinase inhibition and future drug discovery avenues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel synthetic method of phosphonamidate peptides and its application in peptide sequencing via multistage mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. biotage.com [biotage.com]
- 10. Quality-control analytical methods: continuous quality improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytic Methods Used in Quality Control in a Compounding Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaved.com [pharmaved.com]
- 13. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Stability Studies for pharmaceutical drug products - CARBOGEN AMCIS [carbogen-amcis.com]
Validation & Comparative
A Comparative Guide to the Efficacy of cis-ACCP and Other Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) and other prominent matrix metalloproteinase (MMP) inhibitors. The data presented is intended to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is vital in physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMP inhibitors have been a significant focus of drug development.
Early MMP inhibitors were broad-spectrum, targeting multiple MMPs. While potent, their lack of selectivity often led to off-target effects and adverse events in clinical trials, such as musculoskeletal syndrome.[1] This prompted the development of more selective inhibitors to target specific MMPs involved in disease pathology while minimizing side effects.
This compound is a notable example of a selective MMP inhibitor, demonstrating a preference for MMP-2. This guide compares its inhibitory profile with that of established broad-spectrum and other selective MMP inhibitors.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of various MMP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the available data for this compound and other well-characterized MMP inhibitors against a panel of MMPs. Lower values indicate higher potency.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | - | 4 µM[2] | - | - | - | 20 µM[2] | - | - |
| Marimastat | 5 nM[3][4][5] | 6 nM[3][4][5] | 230 nM[6][7] | 13 nM[3][4][5] | - | 3 nM[3][4][5] | - | 9 nM[3][4] |
| Batimastat | 3 nM[1][8][9][10] | 4 nM[1][8][9][10] | 20 nM[1][8][9][10] | 6 nM[1][8][9][10] | - | 4 nM[1][8][9][10] | - | - |
| Tanomastat | - | 11 nM (Ki)[11] | 143 nM (Ki)[11] | - | - | 301 nM (Ki)[11] | 1470 nM (Ki)[11] | - |
| Prinomastat | 79 nM[12] | 0.05 nM (Ki)[12] | 6.3 nM[12] | - | - | 5.0 nM[12] | 0.03 nM (Ki)[12] | - |
| Doxycycline | 280 µM[13] | - | - | - | 16-18 µM[13] | 30-50 µM[13] | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols: MMP Inhibition Assay
The determination of IC50 values for MMP inhibitors is commonly performed using a fluorogenic substrate-based assay. The following is a generalized protocol representative of the methodology used in the cited studies.
Principle:
The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In its intact state, the fluorescence is quenched. Upon cleavage by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
MMP inhibitor (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-form (zymogen), it needs to be activated. This is often achieved by incubation with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted inhibitor solutions to the respective wells. c. Add the activated MMP enzyme to all wells except for the blank control. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
MMPs play a critical role in various signaling pathways that are often dysregulated in diseases like cancer. Understanding these pathways is crucial for the rational design and application of MMP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MMP9: A Tough Target for Targeted Therapy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
Independent Verification of cis-ACCP's Selectivity for MMP-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase-2 (MMP-2) inhibitor, cis-2-aminocyclohexylcarbamoylphosphonic acid (cis-ACCP), with other MMP inhibitors. The data presented here is compiled from publicly available research to aid in the independent verification of this compound's selectivity profile.
Executive Summary
This compound is an orally active, selective inhibitor of MMP-2. Experimental data demonstrates its preferential inhibition of MMP-2 over other matrix metalloproteinases, particularly MMP-9. This selectivity is a critical attribute for therapeutic applications, as off-target inhibition of other MMPs can lead to undesirable side effects. This guide presents the available quantitative data, details the experimental methodologies used for its determination, and provides a visual representation of the relevant biological pathways.
Data Presentation: Comparative Selectivity of MMP Inhibitors
The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and other selected MMP inhibitors against a panel of matrix metalloproteinases. This data allows for a direct comparison of the selectivity profile of this compound.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | >100 µM | 4 µM | >100 µM | >100 µM | >100 µM | 20 µM | >100 µM | Not Reported |
| MMP-2 Inhibitor II | 45 µM (Ki) | 2.4 µM (Ki) | Not Reported | 379 µM (Ki) | Not Reported | Not Reported | Not Reported | Not Reported |
| ARP 100 | >50,000 nM | 12 nM | 4,500 nM | >50,000 nM | Not Reported | 200 nM | Not Reported | Not Reported |
| SB-3CT | Not Reported | 13.9 nM (Ki) | Not Reported | Not Reported | Not Reported | 600 nM (Ki) | Not Reported | Not Reported |
| Batimastat (BB-94) | 3 nM | 4 nM | 20 nM | 6 nM | Not Reported | 4 nM | Not Reported | Not Reported |
| Marimastat (BB-2516) | 5 nM | 6 nM | Not Reported | 13 nM | Not Reported | 3 nM | Not Reported | 9 nM |
| Ilomastat (GM6001) | 0.4 nM (Ki) | 0.5 nM (Ki) | 27 nM (Ki) | 3.7 nM (Ki) | 0.1 nM (Ki) | 0.2 nM (Ki) | Not Reported | 13.4 nM (Ki) |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Ki values represent the inhibition constant. Lower values indicate higher potency.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against various MMPs is typically performed using an in vitro fluorogenic substrate assay. The following is a generalized protocol based on common methodologies.
In Vitro MMP Inhibition Assay Using a Fluorogenic Substrate
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific MMP enzyme.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-1, MMP-2, MMP-3, etc.)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If the recombinant MMP is in a pro-enzyme form, it is activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).
-
Assay Preparation: A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer and the specific MMP enzyme at a predetermined concentration.
-
Inhibitor Addition: The test compound is added to the wells at various concentrations. A set of wells without the inhibitor serves as a negative control, and wells with the positive control inhibitor are also included.
-
Pre-incubation: The plate is incubated at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 325/393 nm for the Mca-Dpa substrate).
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence kinetic curves. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Determining MMP-2 Selectivity
Caption: Workflow for determining the IC50 of this compound against a panel of MMPs.
Signaling Pathway of MMP-2 Activation and Inhibition
A Comparative Guide to the Pharmacokinetic Profile of cis-ACCP, a Selective MMP-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profile of cis-ACCP (cis-3-Amino-cyclopentanecarboxylic acid), an orally active and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with other relevant MMP inhibitors. The information presented herein is intended to support research and drug development efforts in oncology and other fields where MMP-2 inhibition is a therapeutic strategy.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets MMP-2 and, to a lesser extent, MMP-9. These enzymes, also known as gelatinases, play a crucial role in the degradation of the extracellular matrix (ECM), a process that is fundamental to cancer cell invasion, metastasis, and angiogenesis. By inhibiting MMP-2, this compound presents a promising approach to disrupt these pathological processes. This guide focuses on the validation of its pharmacokinetic properties, a critical aspect of its preclinical development.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a close structural analog of this compound, cis-2-aminocyclohexylcarbamoylphosphonic acid, and compares them with other notable MMP inhibitors. This data is primarily derived from preclinical studies in rats.
| Parameter | cis-2-aminocyclohexylcarbamoylphosphonic acid (this compound analog) | Marimastat | Batimastat | SB-3CT |
| Primary Target(s) | MMP-2 (selective) | Broad Spectrum MMP | Broad Spectrum MMP | MMP-2, MMP-9 |
| Route of Admin. | Oral, IV, IP | Oral | IP | IP |
| Oral Bioavailability | Data not available | Low to moderate | Low | Data not available |
| Half-life (t1/2) | Rapid elimination | 8 - 10 hours[1] | Data not available | Data not available |
| Time to Max. Conc. (Tmax) | Data not available | 1.5 - 3 hours[1] | Data not available | Data not available |
| Distribution | Extracellular fluid[2] | Systemic | Systemic | Brain tissue |
| Excretion | 84% unchanged (IV, rats)[2] | Metabolized | Metabolized | Data not available |
| Key Reference | Hoffman et al., 2008 | Millar et al., 1998[1] | Preclinical data | Gu et al., 2005 |
Note: Direct pharmacokinetic data for this compound (cis-3-Amino-cyclopentanecarboxylic acid) is limited in publicly available literature. The data for the this compound analog is based on the findings for cis-2-aminocyclohexylcarbamoylphosphonic acid, which shares a similar mechanism of action and structural features[2].
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. Below are generalized protocols for key experiments typically performed in preclinical pharmacokinetic studies of small molecule inhibitors.
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline, PEG400) and administered as a bolus injection into the tail vein.
-
Oral (PO): The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, clearance (CL), and volume of distribution (Vd).
Tissue Distribution Study
-
Animal Model and Dosing: Similar to the pharmacokinetic study, rats are administered the compound.
-
Tissue Collection: At a specific time point (e.g., time of peak plasma concentration), animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, tumor) are collected.
-
Homogenization and Analysis: Tissues are homogenized, and the drug concentration is determined by LC-MS/MS.
-
Data Analysis: The tissue-to-plasma concentration ratio is calculated to assess the extent of tissue distribution.
Mandatory Visualizations
Signaling Pathway of MMP-2 Inhibition
Caption: MMP-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Pharmacokinetic Analysis
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The available preclinical data suggests that this compound and its analogs are orally active inhibitors of MMP-2 with a pharmacokinetic profile characterized by distribution in the extracellular fluid and rapid elimination. While direct comparative data is still emerging, its selectivity for MMP-2 offers a potential advantage over broad-spectrum MMP inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a clear therapeutic window for clinical development. This guide provides a foundational understanding for researchers to build upon in their investigation of this compound and other selective MMP-2 inhibitors.
References
A Head-to-Head Comparison of cis-ACCP with Novel Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of pathological processes, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. This has led to the development of numerous MMP inhibitors (MMPIs). Early broad-spectrum inhibitors, such as batimastat and marimastat, showed promise but were hampered by dose-limiting toxicities, primarily musculoskeletal syndrome, due to their lack of selectivity. This has driven the development of novel, more selective inhibitors. This guide provides a head-to-head comparison of cis-ACCP, a selective inhibitor of MMP-2 and MMP-9, with both historical broad-spectrum inhibitors and other novel, selective MMPIs.
Data Presentation: Quantitative Comparison of MMP Inhibitors
The following tables summarize the inhibitory activity (IC50 and Ki values) of this compound and a selection of other MMP inhibitors against various MMPs. This data provides a quantitative basis for comparing their potency and selectivity.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| This compound | - | 4 µM (IC50)[1] | - | - | - | 20 µM (IC50)[1] | - | - |
| Batimastat | 3 nM (IC50)[2][3][4] | 4 nM (IC50)[2][3][5] | 20 nM (IC50)[2][3][5] | 6 nM (IC50)[2][3] | - | 4 nM (IC50)[2][3][5] | - | - |
| Marimastat | 5 nM (IC50)[6][7][8] | 6 nM (IC50)[6][7][8] | 230 nM (IC50)[9] | 13 nM (IC50)[6][7][8] | - | 3 nM (IC50)[6][7][9] | - | 9 nM (IC50)[6][7][8] |
| Prinomastat (AG3340) | 79 nM (IC50)[5][6] | 0.05 nM (Ki)[5] | 6.3 nM (IC50)[5][6] | - | - | 5.0 nM (IC50)[5][6] | 0.03 nM (Ki)[5] | Selective for[10][11] |
| Tanomastat (BAY 12-9566) | >5 µM (Ki)[12] | 11 nM (Ki)[4][9][13] | 143 nM (Ki)[4][9][13] | - | - | 301 nM (Ki)[4][9][13] | 1470 nM (Ki)[4][9][13] | - |
| Andecaliximab (GS-5745) | - | - | - | - | - | Highly Selective[14] | - | - |
| AQU-019 | >10,000 nM (IC50)[15] | >10,000 nM (IC50)[15] | >10,000 nM (IC50)[15] | - | >10,000 nM (IC50)[15] | >10,000 nM (IC50)[15] | 4.8 nM (IC50)[15] | >10,000 nM (IC50)[15] |
| Compound 10f | >10,000 nM (IC50)[16] | >10,000 nM (IC50)[16] | - | - | >10,000 nM (IC50)[16] | >10,000 nM (IC50)[16] | 17 nM (IC50)[16] | >10,000 nM (IC50)[16] |
| NSC405020 | - | - | - | - | - | - | - | Selective Inhibitor[17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of MMP inhibitors. Below are representative protocols for common assays.
Gelatin Zymography for MMP-2 and MMP-9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in biological samples.
Protocol:
-
Sample Preparation: Conditioned cell culture media is collected and centrifuged to remove cellular debris. The protein concentration of the samples is normalized.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is carried out to separate the proteins based on their molecular weight.
-
Renaturation and Incubation: The gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature. The gel is then incubated in a developing buffer containing necessary cofactors (Ca2+ and Zn2+) at 37°C for 24-48 hours.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMPs can be determined by comparison to a protein standard.
Fluorimetric MMP Activity Assay
This is a high-throughput method for quantifying MMP activity and screening for inhibitors.
Protocol:
-
Reagent Preparation: A fluorogenic MMP substrate, consisting of a peptide sequence flanked by a fluorescent molecule and a quencher, is prepared in an assay buffer.
-
Enzyme and Inhibitor Incubation: The MMP enzyme is pre-incubated with the test inhibitor (e.g., this compound or a novel inhibitor) for a specified period.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to start the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microplate reader. In the intact substrate, the fluorescence is quenched. Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving MMPs and a typical workflow for screening MMP inhibitors.
Caption: MMP signaling pathways in cancer progression.
Caption: Experimental workflow for MMP inhibitor screening.
Discussion and Future Perspectives
The landscape of MMP inhibitor development has significantly evolved. While broad-spectrum inhibitors like batimastat and marimastat demonstrated the potential of targeting MMPs, their clinical utility was limited by off-target effects.[2][6] The focus has now shifted towards highly selective inhibitors.
This compound represents a step towards selectivity, with a preference for the gelatinases MMP-2 and MMP-9.[1] Its oral bioavailability is a significant advantage. However, its potency is in the micromolar range, which is considerably lower than the nanomolar potency of many hydroxamate-based inhibitors.
Novel selective inhibitors are being developed with improved potency and selectivity profiles. For instance, Andecaliximab (GS-5745) is a monoclonal antibody that specifically targets MMP-9, offering a different therapeutic modality with potentially fewer off-target effects.[14] Small molecule inhibitors targeting specific MMPs, such as MMP-13, with nanomolar potency and high selectivity have also been developed, like AQU-019.[15] These newer agents aim to overcome the limitations of earlier MMPIs by targeting the specific MMPs driving a particular pathology while sparing others that may have protective roles.
The future of MMP-targeted therapies lies in the development of highly selective inhibitors, including small molecules, antibodies, and potentially even gene-based therapies. A deeper understanding of the specific roles of individual MMPs in different diseases will be crucial for designing effective and safe therapeutic interventions. The continued development of sophisticated screening assays and in vivo models will be instrumental in identifying the next generation of MMP inhibitors with clinical potential.
References
- 1. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Tanomastat | MMP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Frontiers | Immunomodulatory roles of metalloproteinases in rheumatoid arthritis [frontiersin.org]
- 8. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prinomastat - Wikipedia [en.wikipedia.org]
- 11. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Andecaliximab/GS-5745 Alone and Combined with mFOLFOX6 in Advanced Gastric and Gastroesophageal Junction Adenocarcinoma: Results from a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Confirming the On-Target Effects of cis-ACCP: A Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to confirm the on-target effects of cis-ACCP, a selective inhibitor of matrix metalloproteinase-2 (MMP-2), using genetic approaches. This compound is an orally active, antimetastatic compound that also shows inhibitory activity against MMP-9.[1][2][3][4] Validating that the biological effects of a compound are due to its interaction with the intended target is a critical step in drug development. This guide outlines experimental strategies, data presentation, and the underlying signaling pathways to rigorously validate the on-target efficacy of this compound.
Introduction to this compound
This compound (CAS 777075-44-2) is a carbamoylphosphonate-based inhibitor that selectively targets MMP-2 and MMP-9.[1][2][3][4] These enzymes are zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components, a process crucial for tissue remodeling, cell migration, and angiogenesis.[5][6] Dysregulation of MMP-2 and MMP-9 is implicated in various pathologies, including cancer metastasis.
Performance Characteristics of this compound
The inhibitory activity of this compound against its primary targets has been characterized biochemically. The following table summarizes the reported IC50 values.
| Target | IC50 Value | Reference |
| MMP-2 | 4 µM | [1][2][3] |
| MMP-9 | 20 µM | [1][2][3] |
In vivo studies have demonstrated that this compound can reduce metastasis formation in mouse models, suggesting its potential as an anti-cancer therapeutic.[4] However, to definitively attribute these anti-metastatic effects to the inhibition of MMP-2 and MMP-9, genetic validation is essential.
Signaling Pathways of MMP-2 and MMP-9
MMP-2 and MMP-9 are key nodes in several signaling pathways that regulate cell behavior. Their primary function is to cleave components of the extracellular matrix, which in turn can release growth factors, expose cryptic binding sites on matrix proteins, and facilitate cell migration and invasion. Understanding these pathways is crucial for designing and interpreting on-target validation experiments.
Genetic Approaches for On-Target Validation
To confirm that the effects of this compound are mediated through MMP-2 and MMP-9, one can use genetic techniques to specifically reduce or eliminate the expression of these target proteins. The expected outcome is that in the absence of the target, the compound will have a diminished or no effect.
Experimental Workflow
The general workflow for genetic validation of this compound's on-target effects is as follows:
Experimental Protocols
siRNA/shRNA-mediated Knockdown of MMP-2 and MMP-9
This approach provides a transient or stable reduction in the expression of the target genes.
-
Methodology:
-
Design and synthesize siRNAs or shRNAs targeting MMP-2 and MMP-9. Include a non-targeting control siRNA/shRNA.
-
Transfect the siRNAs or transduce the shRNAs into the cancer cell line of interest (e.g., a metastatic cell line like Y79 for retinoblastoma).[7]
-
Verify knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot.
-
Perform phenotypic assays (e.g., cell migration, invasion, or angiogenesis assays) with and without this compound treatment in both control and knockdown cells.
-
-
Expected Results:
| Cell Line | Treatment | Expected Phenotypic Effect (e.g., Migration) | Interpretation |
| Control (Scrambled siRNA) | Vehicle | Baseline migration | Normal cell behavior |
| Control (Scrambled siRNA) | This compound | Reduced migration | Effect of this compound in presence of target |
| MMP-2/9 siRNA | Vehicle | Reduced migration (compared to control) | Phenocopy of this compound effect |
| MMP-2/9 siRNA | This compound | No significant further reduction in migration | On-target effect of this compound |
CRISPR/Cas9-mediated Knockout of MMP-2
For a more definitive validation, a complete and permanent knockout of the target gene can be generated.
-
Methodology:
-
Design guide RNAs (gRNAs) targeting a critical exon of the MMP2 gene.
-
Deliver the gRNAs and Cas9 nuclease into the cells via plasmid transfection or lentiviral transduction.
-
Select and expand single-cell clones.
-
Validate MMP-2 knockout by sequencing the targeted genomic region and confirming the absence of MMP-2 protein by Western blot and zymography.[8]
-
Compare the phenotype of wild-type and MMP-2 knockout cells in the presence and absence of this compound.
-
-
Expected Results:
| Cell Line | Treatment | Expected Phenotypic Effect (e.g., Invasion) | Interpretation |
| Wild-Type | Vehicle | Baseline invasion | Normal cell behavior |
| Wild-Type | This compound | Reduced invasion | Effect of this compound on the target |
| MMP-2 Knockout | Vehicle | Significantly reduced invasion | Genetic confirmation of MMP-2's role |
| MMP-2 Knockout | This compound | No further reduction in invasion | Strong evidence for on-target effect |
Comparison with Alternative MMP Inhibitors
To further contextualize the on-target effects of this compound, it is useful to compare its performance with other MMP inhibitors. The table below provides a template for such a comparison.
| Compound | Target(s) | IC50 (MMP-2) | IC50 (MMP-9) | Genetic Validation Status | Key References |
| This compound | MMP-2, MMP-9 | 4 µM | 20 µM | Proposed in this guide | [1][4] |
| ARP-100 | MMP-2 | 12 nM | - | Validated with siRNA | [2][7] |
| AG-L-66085 | MMP-9 | - | - | Validated with siRNA | [7] |
| Prinomastat (AG3340) | MMP-2, MMP-9, MMP-13, MMP-14 | 0.05-0.15 nM | 0.05-0.15 nM | Preclinical studies performed | [2] |
Conclusion
Genetic approaches are indispensable for rigorously validating the on-target effects of therapeutic compounds like this compound. By demonstrating that the cellular or in vivo effects of this compound are diminished or absent upon the genetic removal of its targets, MMP-2 and MMP-9, researchers can build a strong case for its mechanism of action. The experimental workflows and comparative data presented in this guide provide a framework for conducting such validation studies, which are critical for the continued development of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 777075-44-2|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. apexbt.com [apexbt.com]
- 5. MMP2 - Wikipedia [en.wikipedia.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of cis-ACCP: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-ACCP, an orally active antimetastatic matrix metalloproteinase-2 (MMP-2) selective inhibitor. Adherence to these procedural steps is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Hazard Profile of this compound
This compound is classified with specific hazards that necessitate careful handling and disposal. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Required Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment to prevent exposure.[1]
| PPE Category | Equipment Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Step-by-Step Disposal Protocol for this compound
The primary directive for the disposal of this compound is to avoid release to the environment and to dispose of contents and containers at an approved waste disposal plant .[1] Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[2][3][4]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container for all this compound waste. The container must be compatible with the chemical and have a secure lid.[5][6][7]
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams, especially strong acids, alkalis, and strong oxidizing or reducing agents, to prevent hazardous reactions.[1]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Container Management: Keep the waste container securely closed except when adding waste.[6][7] Store the container in a designated satellite accumulation area within the laboratory.
-
Arrange for Pickup: Once the container is full or waste is no longer being generated, arrange for its collection by a certified hazardous waste disposal service.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
Experimental Protocol: Spill Containment and Cleanup
-
Ensure Safety: Evacuate non-essential personnel from the area. The responding personnel must be wearing the full complement of PPE.
-
Contain the Spill: For liquid spills, use an inert, absorbent material (such as diatomite or universal binders) to contain the substance.[8] For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect Spillage: Carefully place all contaminated absorbent material and spilled solid into the designated hazardous waste container for this compound.[1]
-
Decontaminate the Area: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[8] All cleaning materials must also be disposed of as hazardous waste.
-
Environmental Protection: Ensure that the spill does not enter drains, water courses, or the soil.[1]
Disposal Workflow
Caption: Logical workflow for the safe management and disposal of this compound waste and spills.
References
- 1. This compound|777075-44-2|MSDS [dcchemicals.com]
- 2. Dental practices must follow new pharmaceutical disposal protocols to stay compliant | ADA Member Advantage [adamemberadvantage.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Medical Waste Management Program [cdph.ca.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lab Waste Handling Procedure | SUNY New Paltz [newpaltz.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling cis-ACCP
This guide provides immediate safety, handling, and disposal protocols for cis-ACCP, a compound identified as an orally active antimetastatic matrix metalloproteinase-2 (MMP-2) selective inhibitor.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are crucial.[3] The required personal protective equipment for handling this compound is detailed below.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety goggles with side-shields | Must provide a complete seal around the eyes. |
| Hands | Protective gloves | Chemically resistant, such as nitrile or neoprene. |
| Body | Impervious clothing | A lab coat or gown that is resistant to chemical penetration. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when aerosol formation is possible. |
Source: DC Chemicals Safety Data Sheet[3]
Handling and Storage Protocols
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid inhalation, contact with eyes, and skin.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use only in areas equipped with appropriate exhaust ventilation.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash skin thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician.[3] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[3] |
| Inhalation | Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison center immediately.[3] |
Spill Management:
Disposal Plan
Dispose of this compound and its container at an approved waste disposal plant.[3] It is imperative to prevent the release of this chemical into drains, water courses, or the soil due to its high toxicity to aquatic life.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
